Butylhydrazine
Description
BenchChem offers high-quality Butylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
butylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-2-3-4-6-5/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLVLDXNZDIDKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043822 | |
| Record name | Butylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3530-11-8 | |
| Record name | Butylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9LHK32292 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of Butylhydrazine Salts
Executive Summary
Butylhydrazine salts, particularly tert-butylhydrazine hydrochloride (t-BuNHNH₂[1][2][3][4][5]·HCl) , represent a critical class of alkylhydrazine intermediates used in the synthesis of pyrazole-based pharmaceuticals and diacylhydrazine insecticides (e.g., tebufenozide). While the salt form significantly mitigates the volatility and oxidative instability of the free base, these compounds exhibit complex solubility profiles and degradation pathways that challenge process scalability.
This technical guide provides a mechanistic analysis of the solubility thermodynamics, oxidative stability, and synthesis of butylhydrazine salts. It moves beyond standard safety data sheets to offer actionable protocols for purification and shelf-life extension.
The Chemistry of Butylhydrazines: Structural Isomers & Stability
The stability of butylhydrazine salts is governed by the steric environment of the nitrogen atoms. We must distinguish between the two primary isomers of industrial relevance:
-
n-Butylhydrazine: Primary alkyl chain. High conformational freedom. Synthesized typically via SN2 pathways.
-
tert-Butylhydrazine: Bulky tertiary group. Steric hindrance protects the
-nitrogen from rapid oxidation but introduces a risk of acid-catalyzed elimination (E1 mechanism) to form isobutylene.
The Salt Advantage
Free base alkylhydrazines are reducing agents susceptible to auto-oxidation. Protonation of the amino group to form a salt (typically Hydrochloride, Oxalate, or Sulfate) deactivates the lone pair, significantly retarding oxidative degradation.
| Property | Free Base (Liquid) | Hydrochloride Salt (Solid) |
| Oxidation Potential | High (Rapidly absorbs O₂) | Low (Stable in dry air) |
| Volatility | High (Fuming) | Negligible |
| Hygroscopicity | N/A | High (Deliquescent) |
| Thermal Stability | Low (Decomposes <100°C) | Moderate (MP ~191–194°C) |
Synthesis & Salt Formation Mechanisms
Unlike simple alkylation, the synthesis of tert-butylhydrazine requires specific conditions to prevent poly-alkylation and elimination.
Mechanism A: Acid-Catalyzed Hydrohydrazination (Industrial Standard)
Direct reaction of tert-butyl alcohol (TBA) with hydrazine involves an SN1-like pathway where the tert-butyl carbocation is captured by hydrazine.
Figure 1: Acid-catalyzed synthesis pathway showing the competition between nucleophilic capture (product) and elimination (impurity).
Critical Process Parameter: The molar ratio of Hydrazine to TBA must be kept high (excess hydrazine) to favor mono-alkylation. If the acid concentration is too high or temperature uncontrolled, the equilibrium shifts toward isobutylene (Side Product).
Solubility Profiles & Purification Logic
Solubility Thermodynamics
tert-Butylhydrazine hydrochloride exhibits high aqueous solubility due to its ionic nature and hydrogen bonding capability. This creates a "recrystallization paradox":
-
Water: Solubility is too high; temperature coefficient is low. Poor recovery yield (~55-60%).
-
Ethanol: Moderate solubility. Good for recrystallization but requires cooling to 0-4°C.[3]
-
Non-polar (Hexane/Ether): Insoluble. Used as anti-solvents.
The "Common Ion Effect" Strategy
To maximize yield from aqueous streams, saturation with HCl gas or addition of NaCl can depress solubility, precipitating the salt. However, this risks co-precipitating inorganic impurities.
Advanced Purification: Selective Oxidation
A common impurity is unreacted hydrazine dihydrochloride . Standard recrystallization struggles to separate this because both species are polar salts.
-
Technique: Treatment with Ferric Chloride (FeCl₃) in ethanol.
-
Mechanism: Fe(III) selectively oxidizes the more reducing, unhindered free hydrazine to nitrogen gas (N₂), leaving the sterically hindered tert-butylhydrazine intact.
-
Protocol: Stir crude salt in ethanol, add catalytic FeCl₃ at 0-4°C for 1-3 hours, then filter.
Stability & Degradation Mechanisms
Stability is not a static property; it is a function of storage conditions.
Degradation Pathways[6]
-
Oxidative Deamination: Formation of azo intermediates and eventual cleavage to hydrocarbons and nitrogen.
-
Thermal Elimination (Hoffmann-like): At temperatures >190°C (or lower with catalysis), the salt eliminates HCl and isobutylene.
Figure 2: Primary degradation pathways. Note that trace metals accelerate the oxidative pathway significantly.
Storage Protocol (Self-Validating)
-
Atmosphere: Argon or Nitrogen blanket is mandatory.
-
Container: Amber glass (UV protection) with Teflon-lined caps.
-
Desiccant: Silica gel packs are insufficient; use molecular sieves in the secondary container to prevent deliquescence.
Experimental Protocols
Protocol A: High-Purity Recrystallization
To be used when commercial grade (90-95%) material requires upgrading to >98%.
-
Dissolution: Dissolve 10g crude tert-butylhydrazine HCl in minimal boiling ethanol (~30-40 mL).
-
Filtration: Hot filter through a glass frit to remove insoluble inorganic salts (e.g., hydrazine dihydrochloride).
-
Crystallization: Cool slowly to room temperature, then refrigerate at 0°C for 4 hours.
-
Anti-Solvent (Optional): If yield is low, add diethyl ether dropwise until turbidity persists.
-
Isolation: Filter under N₂ atmosphere. Wash with cold 1:1 Ethanol/Ether.
-
Drying: Vacuum dry at 40°C. Warning: Do not exceed 50°C to avoid elimination.
Protocol B: Analytical Determination (HPLC)
Direct UV detection of alkylhydrazines is difficult due to weak chromophores. Derivatization is required.
-
Reagent: Benzaldehyde (Excess).
-
Reaction: R-NHNH₂ + Ph-CHO → R-NH-N=CH-Ph + H₂O
-
Method:
Handling & Safety (E-E-A-T)
Hazard Class: Acute Toxin (Oral), Skin/Eye Irritant, potential Carcinogen.
-
Incompatibility: Never store near oxidizing agents (peroxides, permanganates) or strong bases (liberates volatile/toxic free base).
-
Spill Management: Do not sweep dry dust (inhalation risk). Cover with wet sand or vermiculite, neutralize with dilute hypochlorite (bleach) to oxidize to N₂ in situ (in a fume hood), then dispose.
References
-
Google Patents. (2018). CN109053485B: Purification process of tert-butylhydrazine hydrochloride.[3] Available at:
- Google Patents. (1984). US4435600A: Process for preparation of tertiary butyl hydrazine.
-
DTIC. (1997). The Chemical and Biochemical Degradation of Hydrazine. Available at: [Link]
Sources
- 1. tert-Butylhydrazine hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. No results for search term "TR-B699440" | CymitQuimica [cymitquimica.com]
- 3. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]
- 4. CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride - Google Patents [patents.google.com]
- 5. EP0116198B1 - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. aksci.com [aksci.com]
Navigating a Key Synthetic Intermediate: A Technical Guide to Butylhydrazine Hydrochloride and its Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Butylhydrazine in Synthesis
In the landscape of modern medicinal and agricultural chemistry, alkylhydrazines are indispensable building blocks. Among these, tert-butylhydrazine, available commercially as a stable hydrochloride salt or as a more reactive free base, serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and pesticides.[1][2] The choice between the solid hydrochloride salt and the liquid free base is a critical decision in process development, impacting everything from reaction efficiency and safety to storage and handling logistics. This guide provides an in-depth technical comparison of these two forms, offering field-proven insights into their properties, interconversion, and application to empower researchers in making informed strategic decisions for their synthetic campaigns.
Physicochemical Properties: A Tale of Two Forms
The hydrochloride salt and the free base of tert-butylhydrazine exhibit starkly different physical and chemical properties. The selection of one form over the other is often dictated by the specific requirements of a synthetic step, such as solubility, stability, and reactivity.
Table 1: Comparative Physicochemical Properties
| Property | tert-Butylhydrazine Hydrochloride | tert-Butylhydrazine (Free Base) | Rationale & Implications |
| CAS Number | 7400-27-3[3] | 32064-67-8 | Ensures correct identification and sourcing. |
| Molecular Formula | C₄H₁₂N₂·HCl | C₄H₁₂N₂[4] | The presence of HCl significantly alters the properties. |
| Molecular Weight | 124.61 g/mol | 88.15 g/mol [4] | Important for stoichiometric calculations. |
| Appearance | White to off-white crystalline solid or powder.[5] | Colorless, flammable liquid with an amine-like odor.[1] | The solid form is generally easier and safer to handle, weigh, and store. |
| Melting Point | 191-194 °C | 85 °C[1] | The high melting point of the salt indicates strong ionic interactions and greater thermal stability at ambient conditions. |
| Boiling Point | Decomposes | 135 °C at 760 mmHg[4] | The free base is volatile and can be purified by distillation. |
| Density | Not applicable (solid) | 0.823 g/cm³[4] | Relevant for volume-based measurements of the free base. |
| Solubility in Water | High (740 g/L at 25 °C) | Soluble | The high water solubility of the salt is a key factor in its purification and in aqueous reaction media. |
| pKa (Conjugate Acid) | ~8-9 (estimated) | 8.92 ± 0.70 (Predicted)[1] | The basicity of the free base is crucial for its role as a nucleophile. The pKa of the conjugate acid dictates the pH required for deprotonation. |
Stability, Handling, and Storage: A Risk-Based Approach
The difference in stability between the hydrochloride salt and the free base is a primary driver for their differential use.
-
tert-Butylhydrazine Hydrochloride: This salt is a stable, crystalline solid, which simplifies handling and storage.[6] It is, however, hygroscopic and air-sensitive, necessitating storage in a cool, dark place under an inert atmosphere. Its solid nature makes it significantly less hazardous to handle than the free base for weighing and addition to reaction vessels.
-
tert-Butylhydrazine (Free Base): The free base is a flammable, corrosive, and toxic liquid that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[7] It is a strong reducing agent and can react violently with oxidizing agents.[1] Its greater reactivity also means it is more prone to degradation over time compared to the hydrochloride salt.
The overarching principle is that the hydrochloride salt is the preferred form for long-term storage and for reactions where the free base can be generated in situ. The isolated free base should only be prepared when its use is immediately required and when the reaction conditions are incompatible with the presence of the hydrochloride salt or the byproducts of its neutralization.
Conversion Protocols: From Stable Salt to Reactive Nucleophile
A common and critical laboratory procedure is the liberation of the free base from its hydrochloride salt. This is typically achieved through neutralization with a suitable base.
Experimental Protocol: Liberation of tert-Butylhydrazine Free Base
This protocol is based on established industrial practices and provides a reliable method for generating the free base for immediate use.[8]
Materials:
-
tert-Butylhydrazine hydrochloride
-
Sodium hydroxide (NaOH), pellets or flakes
-
Deionized water
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, separatory funnel, distillation apparatus (optional), magnetic stirrer, ice bath.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylhydrazine hydrochloride (1.0 eq) in deionized water (approximately 1-2 mL of water per gram of hydrochloride). Stir until a clear solution is obtained. An ice bath can be used to control any exotherm during the subsequent neutralization.
-
Neutralization: Slowly add solid sodium hydroxide (1.0 - 1.1 eq) portion-wise to the stirred solution. The addition of a strong base will cause an exotherm, so careful, slow addition is crucial. The reaction mixture should be maintained at a cool temperature using the ice bath.
-
Extraction: Once the addition of NaOH is complete and the mixture has returned to room temperature, transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether (3 x volume of the aqueous layer). The free base is more soluble in the organic phase.
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not overheat the free base during solvent removal due to its volatility and potential for decomposition.
-
Purification (Optional): The resulting crude tert-butylhydrazine free base can be used directly in many applications. If higher purity is required, it can be purified by vacuum distillation.[4]
Causality of Choices:
-
Base Selection: Sodium hydroxide is a strong, inexpensive, and readily available base that effectively deprotonates the hydrazinium ion.
-
Solvent Choice: Dichloromethane or diethyl ether are common extraction solvents that have good solubility for the free base and are relatively easy to remove. The choice may depend on the subsequent reaction solvent.
-
Drying Agent: Anhydrous magnesium sulfate or sodium sulfate are standard drying agents to remove residual water from the organic extract, which is important as water can interfere with many organic reactions.
Workflow for Conversion and Use
Caption: Workflow for the liberation and subsequent use of tert-butylhydrazine free base.
Analytical Characterization: Ensuring Identity and Purity
Proper characterization of both the starting material and the generated free base is essential for reproducible and successful synthesis.
Table 2: Analytical Techniques for Characterization
| Technique | tert-Butylhydrazine Hydrochloride | tert-Butylhydrazine (Free Base) | Key Insights |
| ¹H NMR | A sharp singlet for the nine equivalent protons of the tert-butyl group is expected. The N-H protons will appear as broad signals, and their chemical shift will be concentration and solvent-dependent. A spectrum in DMSO-d₆ shows a peak for the t-butyl group.[9] | Similar to the hydrochloride, a sharp singlet for the tert-butyl group will be observed. The chemical shift of this peak and the N-H protons will differ from the salt form. | NMR is excellent for confirming the presence of the tert-butyl group and for assessing purity by integrating the signal against known standards or solvent peaks. |
| ¹³C NMR | Two signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons of the tert-butyl group.[7] | Similar to the hydrochloride, two signals corresponding to the tert-butyl group will be present, with slight differences in chemical shifts. | Confirms the carbon skeleton of the molecule. |
| GC-MS | Not ideal for direct analysis due to the low volatility of the salt. Derivatization may be required. | Amenable to GC-MS analysis. The fragmentation pattern is expected to show a prominent loss of a methyl group (M-15) to form a stable tertiary carbocation fragment.[10] | Useful for assessing the purity of the volatile free base and identifying any byproducts from its generation. |
| HPLC | Can be analyzed by ion-exchange chromatography or reversed-phase HPLC with a suitable ion-pairing agent.[11] Purity is often determined by titration methods. | Can be analyzed by reversed-phase HPLC, potentially after derivatization to improve detection.[12] | HPLC is a powerful tool for quantitative purity assessment of both forms. |
Application in Synthesis: The Knorr Pyrazole Synthesis
A classic and highly valuable application of tert-butylhydrazine is in the synthesis of pyrazoles, a common heterocyclic motif in pharmaceuticals. The Knorr pyrazole synthesis and related condensations with 1,3-dicarbonyl compounds are prime examples.[13][14]
Reaction Logic: Why Use the Hydrochloride?
In many pyrazole syntheses, tert-butylhydrazine hydrochloride is the reagent of choice.[13] The free base is generated in situ by adding a base (like sodium hydroxide or an organic base like triethylamine) to the reaction mixture. This approach offers several advantages:
-
Handling Safety and Accuracy: It is safer and more accurate to weigh and handle the stable solid hydrochloride.
-
Stoichiometric Control: It avoids the need to isolate and handle the hazardous free base, simplifying the workflow.
-
Reaction Driving Force: The neutralization of the hydrochloride can help to drive the reaction to completion.
Experimental Protocol: Synthesis of a 1-tert-Butyl-3,5-disubstituted Pyrazole
This protocol provides a general framework for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and tert-butylhydrazine hydrochloride.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
tert-Butylhydrazine hydrochloride
-
Ethanol (or another suitable solvent like acetic acid)
-
Base (e.g., triethylamine or sodium acetate, if required)
-
Reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 eq), tert-butylhydrazine hydrochloride (1.0 eq), and ethanol to form a stirrable mixture.
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS. The reaction time will vary depending on the reactivity of the dicarbonyl compound.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mechanism and Rationale Diagram
Caption: Logical flow of pyrazole synthesis using tert-butylhydrazine hydrochloride.
Conclusion: A Strategic Choice for the Synthetic Chemist
tert-Butylhydrazine hydrochloride and its free base are not interchangeable reagents but rather two forms of the same key intermediate, each with a distinct profile of advantages and disadvantages. The hydrochloride salt offers superior stability, safety, and ease of handling, making it the preferred choice for storage and for reactions where the free base can be generated in situ. The free base, while more hazardous, is essential for reactions that require the neat nucleophile or are sensitive to the byproducts of neutralization. By understanding the fundamental properties, handling requirements, and synthetic applications of each form, researchers can optimize their synthetic strategies, enhance laboratory safety, and achieve their molecular targets with greater efficiency and control.
References
-
LookChem. tert-Butyl hydrazine (CAS 32064-67-8). [Link]
-
Chemsrc. tert-butylhydrazine (CAS 32064-67-8). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-Butylhydrazine Hydrochloride in Organic Synthesis. [Link]
- Google Patents. Process for preparation of tertiary butyl hydrazine (EP0116198B1).
-
National Toxicology Program. Report on Carcinogens, Fifteenth Edition - Hydrazine and Hydrazine Sulfate. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. [Link]
-
PubChem. tert-Butylhydrazine monohydrochloride (CID 81889). [Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
-
ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
ResearchGate. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]
- Google Patents.
-
Scholars Research Library. Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. [Link]
-
PubMed. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
The Royal Society of Chemistry. Supporting Information for. [Link]
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]
-
RASĀYAN Journal of Chemistry. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]
-
Refubium - Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. [Link]
-
PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
YouTube. EXPLAIN HNMR SPECTRUM OF tert-butyl methyl ether. [Link]
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- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mt.com [mt.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. tert-Butylhydrazine monohydrochloride | C4H13ClN2 | CID 81889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scienceready.com.au [scienceready.com.au]
- 9. tert-Butylhydrazine hydrochloride(7400-27-3) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
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Steric hindrance effects of the tert-butyl group in hydrazine reactions
[1]
Executive Summary
Hydrazine (
Mechanistic Fundamentals: The Steric Imperative
The tert-butyl group is not merely a hydrophobic bulk; it acts as a kinetic and thermodynamic lever. In hydrazine chemistry, its influence is observed primarily through the desymmetrization of the hydrazine core .[2]
The Nucleophilicity Differential
Unlike methyl or ethyl hydrazines, tert-butyl hydrazine exhibits a stark difference in nucleophilicity between the
-
-Nitrogen (
): Retains high nucleophilicity. The cone angle of the -Bu group ( ) shields the -nitrogen, directing electrophilic attack almost exclusively to the -nitrogen in neutral conditions.[1] -
-Nitrogen (
): Sterically congested.[1] Participation in nucleophilic attack usually requires forcing conditions or specific intramolecular geometries (e.g., ring closure).[2]
The "N1-C5" Steric Clash
In the synthesis of heterocycles like pyrazoles, the tert-butyl group exerts a powerful thermodynamic steering effect known as the N1-C5 repulsion .[1]
-
In a 1,5-disubstituted pyrazole, the substituent at position 5 (C5) is spatially adjacent to the substituent on Nitrogen 1 (N1).[2]
-
If N1 bears a
-Bu group, the system faces a severe energy penalty if the C5 substituent is also bulky (e.g., Phenyl).[1][2] -
Outcome: The reaction pathway preferentially funnels toward the regioisomer where the smallest substituent occupies C5, minimizing steric strain.[2]
Application: Regioselective Synthesis of Pyrazoles[1][2][3][4]
The condensation of tert-butyl hydrazine with unsymmetrical 1,3-diketones is the benchmark reaction for demonstrating this steric control.[1]
Mechanistic Pathway
The reaction proceeds via a hydrazone intermediate.[2] While kinetic control (attack at the most electrophilic carbonyl) plays a role, the
Caption: Pathway competition in pyrazole synthesis. The t-Bu group drives the system toward the thermodynamic product to avoid N1-C5 steric clash.[1]
Experimental Protocol: Synthesis of 1-(tert-butyl)-3,5-dimethylpyrazole
Note: This protocol uses a symmetrical diketone to demonstrate the fundamental condensation workflow before attempting unsymmetrical substrates.
Reagents:
Step-by-Step Workflow:
-
Free-Basing (In-Situ):
-
In a 250 mL round-bottom flask, dissolve 12.4 g (0.1 mol) of tert-butylhydrazine hydrochloride in 50 mL of ethanol.
-
Add 4.0 g (0.1 mol) of NaOH dissolved in minimal water (approx. 5 mL) dropwise at 0°C.[2]
-
Why: The hydrochloride salt is stable; the free base is sensitive to oxidation. Generating it in situ prevents degradation.[2]
-
-
Condensation:
-
Add 10.0 g (0.1 mol) of 2,4-pentanedione dropwise to the stirred solution.
-
Allow the mixture to warm to room temperature.
-
Reflux for 2 hours.[2]
-
Observation: The solution will turn from colorless to pale yellow.
-
-
Work-up:
-
Purification:
-
Distillation (bp ~60-65°C at 10 mmHg) or recrystallization from hexanes if solid.
-
Yield: Typically 85-95%.[1]
-
Data Summary Table: Steric Impact on Yield
| Hydrazine Substituent | Reaction Time (Reflux) | Yield (%) | Primary Constraint |
| Methyl ( | 30 min | 98% | Volatility of product |
| Phenyl ( | 1 hour | 92% | Electronic conjugation |
| tert-Butyl ( | 2-3 hours | 88% | Steric hindrance at N-attack |
| Trityl ( | 12+ hours | <40% | Extreme steric blocking |
Advanced Applications: Oxidative & Metal-Catalyzed Chemistry[1]
Beyond heterocycle synthesis, the tert-butyl group serves as a strategic protecting group and directing element.[1]
Oxidative Stability & Azo Formation
tert-Butyl hydrazine is significantly more resistant to auto-oxidation than methyl hydrazine.[1] However, under controlled oxidation (e.g., with NBS or
-
Application: These azo compounds serve as radical initiators or precursors for "azo-anions" in nucleophilic acylation reactions [1].[1]
Palladium-Catalyzed Cross-Coupling
In Pd-catalyzed C-N bond formation (Buchwald-Hartwig type), the
-
Mechanism: Small hydrazines often bind irreversibly to the Pd center, shutting down the catalytic cycle.[2] The bulky
-Bu group weakens this coordination, allowing the hydrazine to act as a turnover-competent nucleophile.[1] -
Protocol Note: When using
-BuNHNH in cross-coupling, use a bulky biaryl phosphine ligand (e.g., XPhos) to complement the steric bulk of the nucleophile [2].[1][2]
Handling, Safety, and Stability
CAS: 7400-27-3 (Hydrochloride salt) Signal Word: WARNING [1][3]
Hazard Profile
-
Acute Toxicity: Harmful if swallowed or inhaled.[2] The
-Bu group increases lipophilicity compared to hydrazine, potentially aiding transport across biological membranes.[1] -
Skin/Eye: Causes serious eye irritation and skin irritation.[2][3][5]
-
Chronic: Suspected carcinogen (like many hydrazine derivatives).[2]
Storage & Stability Protocol
The hydrochloride salt is hygroscopic but chemically stable.[2] The free base is air-sensitive.
Caption: Safe handling lifecycle of tert-butyl hydrazine.
Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas and tert-butyl alcohol/chloride, followed by dilution with water.[2]
References
-
Baldwin, J. E., et al. (2020).[2] Formaldehyde tert-butyl hydrazone as a formyl anion equivalent. Chemical Communications.[2] Link
-
Heller, S. T., & Natarajan, S. R. (2006).[1][2][6] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. Link[2]
-
Chemos GmbH. (2023).[2][7] Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Link
-
Organic Syntheses. (1964).[2][8] t-Butyl Carbazate. Organic Syntheses, Coll. Vol. 5, p.166. Link
-
University of Johannesburg. (2012). Solvent-free synthesis of 3,5-di-tert-butylpyrazole. Journal of Chemical Research. Link[2][4]
Sources
- 1. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 2. Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pure.uj.ac.za [pure.uj.ac.za]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tert-Butyl Carbazate (N-Boc-Hydrazine) [mdpi.com]
Methodological & Application
Application Notes and Protocols: n-Butylhydrazine in the Synthesis of Agrochemicals
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Pivotal Role of Alkylhydrazines in Modern Agrochemicals
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led chemists to explore a vast chemical space. Within this landscape, hydrazine derivatives have emerged as exceptionally versatile building blocks for the synthesis of a wide array of active ingredients. The nitrogen-nitrogen single bond of the hydrazine moiety provides a unique reactive handle for the construction of various heterocyclic systems that are frequently the core of potent insecticides, herbicides, and fungicides.
Among alkylhydrazines, tert-butylhydrazine has garnered significant attention and is a key intermediate in the commercial synthesis of several successful insecticides.[1][2] Its bulky tert-butyl group can impart desirable physicochemical properties to the final molecule, such as stability and specific steric interactions with biological targets. While the utility of tert-butylhydrazine is well-documented, its structural isomer, n-butylhydrazine , represents a compelling, yet less explored, alternative for the development of novel agrochemicals. The linear butyl chain of n-butylhydrazine offers different steric and electronic properties compared to the branched tert-butyl group, which could translate into novel biological activities, altered selectivity, and different metabolic profiles in new agrochemical candidates.
This technical guide provides a comprehensive overview of the synthesis and potential applications of n-butylhydrazine in the agrochemical industry. We will first examine the established role of its isomer, tert-butylhydrazine, in the synthesis of a blockbuster insecticide to highlight the synthetic utility of alkylhydrazines. Subsequently, we will delve into the synthesis of n-butylhydrazine, propose potential synthetic routes to novel agrochemical scaffolds, and provide essential information on its safe handling and analysis.
The Archetype: tert-Butylhydrazine in the Synthesis of Tebufenozide
To appreciate the potential of n-butylhydrazine, it is instructive to first examine the successful application of its isomer, tert-butylhydrazine. Tebufenozide, a diacylhydrazine insecticide, is a prime example.[3] It functions as an insect growth regulator by mimicking the action of the insect molting hormone, 20-hydroxyecdysone.[3] The synthesis of tebufenozide showcases a key reaction of alkylhydrazines: acylation.
The commercial production of tebufenozide is a multi-step process that involves the reaction of key intermediates like substituted benzoyl chlorides and hydrazine derivatives.[4] A crucial step in this synthesis is the reaction of tert-butylhydrazine with an appropriate acyl chloride.
Illustrative Synthetic Workflow for a Diacylhydrazine Insecticide
The following diagram illustrates a generalized workflow for the synthesis of a diacylhydrazine insecticide like tebufenozide, highlighting the central role of tert-butylhydrazine.
Caption: Generalized synthesis workflow for Tebufenozide.
This established synthetic route underscores the utility of alkylhydrazines as nucleophiles in acylation reactions, forming the core diacylhydrazine scaffold responsible for the insecticidal activity.
n-Butylhydrazine: Synthesis and Properties
While not as commercially prevalent as its tert-butyl isomer, n-butylhydrazine is accessible through established synthetic methodologies. A common route involves the alkylation of a protected hydrazine followed by deprotection.
Protocol for the Synthesis of n-Butylhydrazine Hydrochloride
The following protocol is adapted from patent literature and describes a robust method for the preparation of n-butylhydrazine hydrochloride.[1] This method utilizes tert-butoxycarbonyl (BOC) as a protecting group for hydrazine, which allows for selective alkylation.
Reaction Scheme:
-
Protection: Hydrazine hydrate + Di-tert-butyl dicarbonate (BOC)₂O → tert-Butyl carbazate (BOC-hydrazine)
-
Alkylation: tert-Butyl carbazate + n-Butyl bromide → tert-Butyl 2-(n-butyl)carbazate
-
Deprotection: tert-Butyl 2-(n-butyl)carbazate + HCl → n-Butylhydrazine hydrochloride
Caption: Synthesis of n-Butylhydrazine Hydrochloride.
Step-by-Step Protocol:
-
Protection of Hydrazine:
-
To a solution of hydrazine hydrate in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain tert-butyl carbazate.
-
-
Alkylation:
-
Dissolve the tert-butyl carbazate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate, to the solution.
-
Add n-butyl bromide dropwise and heat the reaction mixture (e.g., to 60-80 °C) until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate to yield tert-butyl 2-(n-butyl)carbazate.
-
-
Deprotection:
-
Dissolve the crude tert-butyl 2-(n-butyl)carbazate in a solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl) and stir at room temperature.
-
The product, n-butylhydrazine hydrochloride, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
-
A patent for this process reports a yield of 75% for n-butylhydrazine hydrochloride with a purity of over 98% as determined by liquid chromatography.[1]
| Property | Value |
| Molecular Formula | C₄H₁₂N₂ |
| Molecular Weight | 88.15 g/mol |
| Appearance | Colorless liquid (free base) |
| Boiling Point | 137-139 °C (free base) |
| CAS Number | 3530-11-8 (free base) |
Potential Applications of n-Butylhydrazine in Agrochemical Synthesis
The presence of the n-butyl group in n-butylhydrazine, as opposed to a tert-butyl group, can lead to agrochemicals with different physical and biological properties. The linear alkyl chain may influence lipophilicity, membrane permeability, and binding to the target site. Furthermore, the steric hindrance around the hydrazine nitrogen atoms is reduced in n-butylhydrazine, which may affect its reactivity and the accessibility of the lone pair electrons.
n-Butylhydrazine is a versatile precursor for the synthesis of various heterocyclic scaffolds known to possess agrochemical activity.
Synthesis of Pyrazole Derivatives
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles found in numerous fungicides, herbicides, and insecticides. The classical Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5]
Proposed Reaction Scheme for Pyrazole Synthesis:
Caption: Synthesis of N-Butyl Pyrazole Derivatives.
Protocol Outline:
-
Dissolve the 1,3-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid.
-
Add n-butylhydrazine (or its hydrochloride salt with a base) to the solution.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting pyrazole derivative by recrystallization or column chromatography.
This approach could be used to synthesize novel N-butyl pyrazole carboxamides, a class of fungicides known for their efficacy.[6]
Synthesis of Triazole Derivatives
Triazoles, particularly 1,2,4-triazoles, are the chemical backbone of many important fungicides and herbicides.[7][8] One synthetic route to 1,2,4-triazoles involves the reaction of hydrazines with formamide or other one-carbon synthons.[9]
Proposed Reaction Scheme for Triazole Synthesis:
Caption: Potential route to N-Butyl Triazole Derivatives.
The exploration of n-butylhydrazine in the synthesis of these and other heterocyclic systems opens up avenues for the discovery of new agrochemicals with potentially improved efficacy, a broader spectrum of activity, or a more favorable environmental profile.
Safety and Handling of n-Butylhydrazine
n-Butylhydrazine and its salts are hazardous chemicals and must be handled with appropriate safety precautions. The following information is a summary of key safety data. Always consult the full Safety Data Sheet (SDS) before use.[10][11]
| Hazard Category | Description | Precautionary Measures |
| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, eye protection, and face protection. |
| Respiratory Hazard | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store away from incompatible materials such as oxidizing agents.[12][13] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Emergency Procedures:
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse skin with water/shower.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
Analytical Methods
The quality control of n-butylhydrazine and the monitoring of its reactions can be achieved using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for determining the purity of n-butylhydrazine and its derivatives. Due to the polar nature of hydrazine, reversed-phase chromatography may require derivatization or the use of specific columns, such as mixed-mode or HILIC columns.[14][15]
-
Gas Chromatography (GC): GC can also be used, often after derivatization to improve the volatility and thermal stability of the analyte.[16] Derivatization with reagents like acetone can form stable hydrazones that are amenable to GC analysis.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of n-butylhydrazine and its reaction products.
-
Mass Spectrometry (MS): MS, often coupled with GC or LC, is used for the identification of products and impurities.
Conclusion and Future Outlook
n-Butylhydrazine presents a valuable, yet underutilized, building block for the synthesis of novel agrochemicals. While its isomer, tert-butylhydrazine, has a proven track record in the industry, the distinct structural features of n-butylhydrazine offer exciting opportunities for innovation. The synthetic protocols for its preparation are accessible, and its reactivity is well-suited for the construction of a variety of heterocyclic systems known to be effective agrochemical scaffolds.
Future research in this area should focus on the systematic exploration of n-butylhydrazine in the synthesis of libraries of pyrazole, triazole, and other heterocyclic derivatives for biological screening. Comparative studies with their tert-butyl analogues will be crucial in elucidating the structure-activity relationships and understanding the impact of the alkyl chain's geometry on efficacy and selectivity. By leveraging the potential of n-butylhydrazine, agrochemical researchers can expand their synthetic toolbox and pave the way for the next generation of crop protection solutions.
References
-
AERU. (n.d.). Tebufenozide (Ref: RH 5992 2F). University of Hertfordshire. Retrieved from [Link]
- CN106565531A. (2017). Synthesis method for pharmaceutically acceptable salt of alkylhydrazine. Google Patents.
- EP0779274B1. (2001). Process for the preparation of tertiary butyl hydrazine hydrohalogenide. Google Patents.
-
Wikipedia. (2023). Tebufenozide. Retrieved from [Link]
-
Allameh, S. (2019, January 19). synthesis of pyrazoles. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- US4267347A. (1981). Method for direct preparation for 1,2,4-triazole from hydrazine and formamide. Google Patents.
- Krylov, V. A., & Smolyaninov, I. V. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(7), 597-611.
- El-Wassimy, M. T. M., et al. (2022). Synthesis and characterization of some new tebufenozide analogues and study their toxicological effect against Spodoptera littoralis (Boisd.). International Journal of Tropical Insect Science, 42(1), 543-550.
- Al-Zahrani, F. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(12), 2774.
-
ATSDR. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
CORE. (1979). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. Retrieved from [Link]
- CN109053485B. (2020). A kind of purification process of tert-butylhydrazine hydrochloride. Google Patents.
- Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 968931.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: tert-Butylhydrazine hydrochloride. Retrieved from [Link]
- Zhang, P., & Li, G. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- El-Wassimy, M. T. M., et al. (2021). Synthesis and characterization of some new tebufenozide analogues and study their toxicological effect against Spodoptera littoralis (Boisd.). Growing Science.
-
ResearchGate. (n.d.). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of some new tebufenozide analogues and study their toxicological effect against Spodoptera littoralis (Boisd.) | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
- EP0116198B1. (1987). Process for preparation of tertiary butyl hydrazine. Google Patents.
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
-
Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Retrieved from [Link]
- CN108569981A. (2018). A kind of preparation method of Tertiary butyl hydrazine hydrochloride. Google Patents.
Sources
- 1. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Tebufenozide - Wikipedia [en.wikipedia.org]
- 4. Tebufenozide (Ref: RH 5992 2F ) [sitem.herts.ac.uk]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. chemistryjournal.net [chemistryjournal.net]
- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemos.de [chemos.de]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. helixchrom.com [helixchrom.com]
- 16. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sielc.com [sielc.com]
Quantitative Analysis of Butylhydrazine by HPLC Following Pre-Column Derivatization with Benzaldehyde
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a robust and validated method for the quantitative analysis of butylhydrazine using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to its high polarity and lack of a significant chromophore, direct analysis of butylhydrazine is challenging, resulting in poor retention and low sensitivity on typical reversed-phase columns. To overcome these limitations, a pre-column derivatization strategy is employed. This protocol details a method where butylhydrazine is reacted with benzaldehyde to form a stable, hydrophobic benzaldehyde butylhydrazone derivative. This derivative possesses a strong chromophore, enabling sensitive UV detection and excellent chromatographic retention on a C18 stationary phase. The note provides a comprehensive, step-by-step guide covering reagent preparation, the derivatization reaction, HPLC operational parameters, and method validation in accordance with ICH guidelines.
Introduction: The Analytical Challenge
Butylhydrazine and its salts are important chemical intermediates in various industries, including the synthesis of pharmaceuticals and agricultural products.[1] Accurate quantification of residual butylhydrazine is often a critical quality control step. However, the physicochemical properties of butylhydrazine—specifically its high polarity and low molecular weight—make it poorly suited for direct analysis by reversed-phase HPLC, the workhorse of pharmaceutical analysis.[2] The compound exhibits little to no retention on nonpolar stationary phases and lacks a native chromophore, rendering UV detection highly insensitive.
To address these analytical hurdles, pre-column derivatization is an effective strategy.[3][4] This technique chemically modifies the analyte before it is introduced into the HPLC column. The ideal derivatizing agent reacts with the target analyte to form a new compound (a derivative) with improved chromatographic and detection characteristics. This application note describes a reliable method using benzaldehyde as the derivatizing agent, which quantitatively converts butylhydrazine into a stable hydrazone derivative that is easily analyzed by RP-HPLC with UV detection.[5]
Principle of the Method
The core of this analytical method is the chemical reaction between the primary amine group of butylhydrazine and the carbonyl group of benzaldehyde. This is a classic nucleophilic addition-elimination reaction that forms a Schiff base, specifically a hydrazone.
Reaction Scheme: t-Butylhydrazine + Benzaldehyde → Benzaldehyde tert-butylhydrazone + Water
This transformation imparts two crucial analytical advantages:
-
Enhanced Hydrophobicity: The resulting hydrazone is significantly less polar than the parent butylhydrazine. The addition of the bulky phenyl group allows the derivative to be strongly retained on a nonpolar C18 column, enabling effective chromatographic separation.
-
Introduction of a Chromophore: The benzaldehyde moiety contains an aromatic ring, which acts as a strong chromophore. This allows the derivative to be detected with high sensitivity using a standard UV-Vis detector, typically at a wavelength around 298 nm.[5]
The reaction is performed under controlled pH and temperature to ensure it proceeds to completion, providing a stoichiometric conversion that is essential for accurate quantification.[5]
Overall Experimental Workflow
The entire process, from sample preparation to final analysis, is outlined in the workflow diagram below. This systematic approach ensures reproducibility and accuracy.
Sources
- 1. CN103293262A - Method for detecting tert-butyl hydrazine hydrochloride by using ion chromatography - Google Patents [patents.google.com]
- 2. helixchrom.com [helixchrom.com]
- 3. actascientific.com [actascientific.com]
- 4. welch-us.com [welch-us.com]
- 5. Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Fischer Indole Synthesis Strategies Involving tert-Butyl Moieties
This Application Note is designed for research scientists and drug development professionals. It addresses the specific chemical constraints and methodologies required when incorporating tert-butyl moieties into the Fischer Indole Synthesis (FIS).
Executive Summary & Chemical Scope
The Fischer Indole Synthesis (FIS) is the gold standard for synthesizing the indole scaffold, a privileged structure in drug discovery (e.g., triptans, indomethacin). However, the request to use "tert-butylhydrazine" requires immediate chemical clarification to ensure experimental success.
Critical Distinction:
-
Alkyl Hydrazines (tert-Butylhydrazine): Pure tert-butylhydrazine (
) cannot undergo the Fischer Indole Synthesis. The mechanism requires an aromatic ring on the hydrazine nitrogen to facilitate the [3,3]-sigmatropic rearrangement. Reaction of tert-butylhydrazine with ketones yields hydrazones or, with cyclic -diketones, tetrahydroindazoles , but not indoles. -
Aryl Hydrazines (Functionalized Phenylhydrazines): To synthesize tert-butyl-containing indoles, one must use either:
-
4-(tert-Butyl)phenylhydrazine: Yields C5-tert-butylindoles (Standard FIS).
-
1-(tert-Butyl)-1-phenylhydrazine: Yields N-tert-butylindoles (Advanced/Difficult FIS).
-
This guide focuses on the valid protocols for synthesizing tert-butyl-functionalized indoles and explains the mechanistic limitation of using alkyl hydrazines.
Mechanistic Constraints & Pathway Analysis
The success of the FIS relies on the [3,3]-sigmatropic shift. The diagram below illustrates why an aryl ring is mandatory and why alkyl hydrazines fail to produce indoles.
Figure 1: Mechanistic divergence showing the necessity of the aryl moiety for indole formation.
Experimental Protocols
Protocol A: Synthesis of 5-(tert-Butyl)indole (Standard FIS)
Target: Introduction of a tert-butyl group on the benzene ring of the indole. Reagent: 4-(tert-Butyl)phenylhydrazine hydrochloride.
Rationale: The tert-butyl group at the para-position of the hydrazine directs the cyclization to the ortho-position, resulting in a 5-substituted indole. This reaction is robust.
Materials:
-
4-(tert-Butyl)phenylhydrazine hydrochloride (1.0 equiv)
-
Ketone (e.g., Cyclohexanone or 2-Butanone) (1.1 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol with 4% H₂SO₄.
-
Catalyst: ZnCl₂ (optional, for difficult substrates).
Step-by-Step Methodology:
-
Hydrazone Formation:
-
Dissolve 10 mmol of 4-(tert-butyl)phenylhydrazine HCl in 20 mL of Glacial Acetic Acid.
-
Add 11 mmol of the ketone dropwise at room temperature.
-
Stir for 30 minutes. A precipitate (hydrazone) may form; if so, proceed directly to heating.[1]
-
-
Cyclization (Fischer Rearrangement):
-
Heat the reaction mixture to reflux (118°C for AcOH) for 2–4 hours.
-
Monitoring: Track consumption of hydrazone by TLC (Hexane:EtOAc 8:2). Look for the appearance of a fluorescent spot (indole).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour slowly into 100 mL of ice-water/crushed ice.
-
Neutralize carefully with NaOH or NaHCO₃ pellets until pH ~7.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, typically 5-10% EtOAc in Hexanes).
-
Protocol B: Synthesis of N-(tert-Butyl)indole (Advanced FIS)
Target: Indole with a tert-butyl group on the Nitrogen (N1). Reagent: 1-(tert-Butyl)-1-phenylhydrazine.
Challenge: The N-tert-butyl group is bulky and acid-labile. Strong protic acids (H₂SO₄) at high temperatures can cause de-alkylation (loss of the t-butyl group as isobutylene) via E1 elimination, yielding the N-H indole.
Modified Methodology (Lewis Acid Catalysis):
-
Preparation:
-
Mix 1-(tert-butyl)-1-phenylhydrazine (1.0 equiv) and the ketone (1.0 equiv) in anhydrous toluene.
-
Add molecular sieves (4Å) to promote hydrazone formation without acid. Stir 1 hr.
-
-
Cyclization:
-
Add anhydrous Zinc Chloride (ZnCl₂) (1.0–2.0 equiv). Note: ZnCl₂ is milder than H₂SO₄ and reduces de-alkylation risk.
-
Heat to 80–100°C. Do not exceed 110°C if possible to preserve the N-t-butyl bond.
-
-
Work-up:
-
Quench with water.[2] Filter off zinc salts.
-
Extract with diethyl ether (avoid acidic workup).
-
Purify immediately. N-substituted indoles are often oils.
-
Data Summary & Troubleshooting
The following table summarizes the expected outcomes based on the hydrazine substrate used.
| Reagent | Substrate (Ketone) | Catalyst/Condition | Primary Product | Notes |
| 4-(t-Bu)phenylhydrazine | Cyclohexanone | AcOH, Reflux | 5-(t-Butyl)-1,2,3,4-tetrahydrocarbazole | High yield (>70%). Standard FIS. |
| 4-(t-Bu)phenylhydrazine | Acetone | Polyphosphoric Acid | 5-(t-Butyl)-2-methylindole | Requires stronger acid for acetone. |
| 1-(t-Bu)-1-phenylhydrazine | Acetophenone | ZnCl₂, Toluene, 90°C | 1-(t-Bu)-2-phenylindole | Risk of de-alkylation. Sterically crowded. |
| (t-Butyl)hydrazine | Cyclohexanone | AcOH, Reflux | Tetrahydroindazole | NOT an Indole. Forms a pyrazole derivative. |
| (t-Butyl)hydrazine | 2-Butanone | AcOH | Hydrazone | No cyclization occurs. |
Troubleshooting "Failed" Reactions
If you attempted to use tert-butylhydrazine (
-
Observation: Product has a molecular weight matching the hydrazone or loss of water. NMR lacks aromatic indole protons (approx 7.0–7.6 ppm).
-
Cause: Lack of aryl ring for [3,3]-shift.
-
Solution: If an N-tert-butyl indole is absolutely required and FIS fails (due to dealkylation), switch to Buchwald-Hartwig amination :
-
Step 1: Synthesize the parent indole (N-H).
-
Step 2: Cross-couple with tert-butyl bromide (difficult) or use tert-butoxide/benzyne pathways (specialized). Note: Direct N-tert-butylation of indoles is extremely difficult due to elimination; usually, the group is installed early via the hydrazine as in Protocol B.
-
References
-
Fischer Indole Synthesis Mechanism & Scope
-
Stability of N-Substituted Hydrazones
-
Use of Zinc Chloride in FIS
-
BenchChem Technical Guide. "Fischer Indole Synthesis: A Comprehensive Technical Guide."
-
- Reaction of Alkyl Hydrazines (Formation of Indazoles/Pyrazoles)
-
Synthesis of tert-Butyl Carbazates (Precursors)
-
Organic Syntheses, Coll. Vol. 5, p.166 (1973); Vol. 44, p.20 (1964).
-
Disclaimer: These protocols involve the use of corrosive acids and toxic hydrazines. All manipulations should be performed in a fume hood with appropriate PPE.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Diphosphinohydrazines Utilizing tert-Butylhydrazine
Introduction
Diphosphinohydrazines represent a significant class of bidentate phosphine ligands, pivotal in the realms of coordination chemistry and homogeneous catalysis. Their unique electronic and steric properties, tunable by modification of the substituents on both the phosphorus and nitrogen atoms, make them versatile ligands for a variety of transition metal-catalyzed reactions.[1] These reactions are fundamental to the synthesis of fine chemicals, pharmaceuticals, and advanced materials. The incorporation of a hydrazine backbone introduces a structurally constrained yet flexible scaffold that can influence the bite angle and coordination geometry of the resulting metal complexes, thereby impacting catalytic activity and selectivity.[2]
This guide provides a comprehensive overview and detailed protocols for the synthesis of diphosphinohydrazines, with a particular focus on the strategic use of tert-butylhydrazine. The bulky tert-butyl groups on the nitrogen atoms offer distinct steric hindrance that can enhance the stability of catalytic intermediates and influence the outcome of chemical transformations.[2] We will delve into the mechanistic underpinnings of the synthetic routes, provide step-by-step experimental procedures, and discuss critical parameters for successful synthesis and characterization.
Core Synthetic Strategy: Nucleophilic Substitution
The most direct and widely employed method for the synthesis of diphosphinohydrazines involves the nucleophilic substitution reaction between a hydrazine derivative and a halophosphine. In the context of this guide, tert-butylhydrazine (or its more stable hydrochloride salt) serves as the binucleophilic nitrogen source, and a chlorophosphine acts as the electrophile.
The general transformation can be represented as follows:
2 R₂PCl + H(t-Bu)N-N(t-Bu)H + 2 Base → R₂P-N(t-Bu)-N(t-Bu)-PR₂ + 2 Base·HCl
This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The choice of base and solvent is critical to achieving high yields and purity.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Di(tert-butyl)-1,2-bis(diphenylphosphino)hydrazine
This protocol details the synthesis of a common diphosphinohydrazine ligand, where the phosphorus atoms are substituted with phenyl groups.
Materials:
-
tert-Butylhydrazine hydrochloride
-
Chlorodiphenylphosphine
-
Triethylamine (TEA), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bars
Safety Precautions:
-
tert-Butylhydrazine and chlorodiphenylphosphine are corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are flammable. Work away from ignition sources.
-
Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine product.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: Set up a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition:
-
To the flask, add tert-butylhydrazine hydrochloride (1.25 g, 10 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add triethylamine (4.2 mL, 30 mmol) to the suspension. Stir for 10 minutes to form the free base in situ.
-
-
Addition of Chlorodiphenylphosphine:
-
In the dropping funnel, prepare a solution of chlorodiphenylphosphine (4.41 g, 20 mmol) in anhydrous dichloromethane (50 mL).
-
Add the chlorodiphenylphosphine solution dropwise to the stirred hydrazine suspension over a period of 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
The reaction mixture will contain a white precipitate of triethylamine hydrochloride. Filter the mixture under an inert atmosphere.
-
Wash the precipitate with a small amount of anhydrous dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a minimal amount of hot anhydrous diethyl ether. The product is obtained as light yellow, single crystalline flakes.[3] The diethylether layer can be concentrated and kept at -20 °C for 1-3 days for further crystallization.[3]
-
Data Presentation:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| tert-Butylhydrazine HCl | 124.61 | 10 | 1.25 g |
| Chlorodiphenylphosphine | 220.64 | 20 | 4.41 g |
| Triethylamine | 101.19 | 30 | 4.2 mL |
| Dichloromethane | - | - | 150 mL |
Expected Yield: 80-90%
Characterization:
-
³¹P NMR (CDCl₃): A single peak is expected in the region of δ 60-70 ppm.
-
¹H NMR (CDCl₃): Resonances corresponding to the phenyl protons and a singlet for the tert-butyl protons.
-
Mass Spectrometry (ESI+): Calculation of the [M+H]⁺ peak to confirm the molecular weight.
Causality Behind Experimental Choices:
-
In Situ Free Base Generation: tert-Butylhydrazine is often supplied as its hydrochloride salt for improved stability. The addition of a tertiary amine base like triethylamine is essential to deprotonate the hydrazine hydrochloride, generating the more nucleophilic free hydrazine in the reaction mixture.
-
Inert Atmosphere: Tertiary phosphines are susceptible to oxidation. Conducting the reaction and work-up under an inert atmosphere of nitrogen or argon is crucial to prevent the formation of the corresponding phosphine oxide, which can be difficult to separate from the desired product.
-
Solvent Choice: Dichloromethane is an excellent solvent for this reaction as it dissolves the reactants and is relatively inert. Diethyl ether is used for recrystallization due to the lower solubility of the product at colder temperatures, allowing for efficient purification.[3]
Visualization of the Synthetic Workflow
Caption: A schematic overview of the synthetic protocol.
Mechanistic Insights
The formation of the P-N bond is a classic example of nucleophilic substitution at a phosphorus(III) center. The reaction proceeds through the following key steps:
-
Deprotonation: The tertiary amine base deprotonates the tert-butylhydrazine hydrochloride to generate the free hydrazine.
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the free hydrazine acts as a nucleophile and attacks the electrophilic phosphorus atom of the chlorophosphine.
-
Chloride Elimination: A chloride ion is displaced, forming a P-N bond and generating a protonated nitrogen intermediate.
-
Second Deprotonation and Phosphinylation: The base removes the proton from the nitrogen, and the second nitrogen atom undergoes a similar nucleophilic attack on another molecule of chlorophosphine to form the final diphosphinohydrazine product.
Visualization of the Reaction Mechanism
Sources
Advanced Protocols for the Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles
Topic: Preparation of 1,3,4,5-tetrasubstituted pyrazole derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
The 1,3,4,5-tetrasubstituted pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and emerging kinase inhibitors. However, the synthesis of these fully substituted derivatives presents a distinct challenge: regiocontrol .
Classical condensation methods (e.g., Knorr synthesis) often yield difficult-to-separate mixtures of regioisomers (1,3,5- vs. 1,3,4,5-substitution patterns) when asymmetrical 1,3-diketones are used. This Application Note provides two high-fidelity protocols designed to overcome these limitations:
-
The "Discovery" Route (Müller Protocol): A rapid, one-pot, four-step sequence utilizing sequential palladium catalysis to generate high-diversity libraries.
-
The "Process" Route (Deng & Mani Protocol): A highly regioselective condensation of
-arylhydrazones with nitroolefins, ideal for scale-up and precise structural definition.
Strategic Analysis: Method Selection Guide
The choice of synthetic route depends heavily on the available starting materials and the stage of drug development (Hit-to-Lead vs. Lead Optimization).
| Feature | Method A: Sequential Catalysis (Müller) | Method B: Regioselective Cycloaddition (Deng & Mani) | Method C: Classical Knorr |
| Primary Utility | Library Generation (High Diversity) | Target Synthesis (High Purity) | Bulk Commodity Synthesis |
| Regiocontrol | Absolute (Dictated by step-wise addition) | Excellent (>95:5 regioisomeric ratio) | Poor to Moderate |
| Starting Materials | Acid chlorides, Alkynes, Hydrazines, Boronic Acids | Hydrazines, 1,3-Diketones | |
| Key Advantage | 4 diversity points in one pot; no intermediate isolation. | Scalable; avoids transition metals; high functional group tolerance.[1] | Cheap reagents. |
| Limitation | Requires Pd catalyst; microwave often required. | Requires synthesis of nitroolefin precursors.[2] | Purification bottlenecks. |
Visualizing the Regioselectivity Challenge
The following diagram illustrates the mechanistic divergence between the classical approach and the directed strategies presented in this guide.
Figure 1: Strategic disconnection showing the advantage of modern directed methods over classical condensation.
Detailed Protocol A: The "Discovery" Route
One-Pot, Four-Step Synthesis via Sequential Catalysis
Mechanism & Rationale:
This protocol exploits the ability of a single Palladium catalyst to mediate two distinct coupling events (Sonogashira and Suzuki) separated by a cyclocondensation and a bromination. This "Stop-and-Go" one-pot strategy allows for the introduction of four different substituents (
Reagents:
-
Acid Chloride (
-COCl) -
Terminal Alkyne (
-C≡CH) -
Hydrazine (
-NH-NH2) -
N-Bromosuccinimide (NBS)
-
Aryl Boronic Acid (
-B(OH)2) -
Catalyst:
(2 mol%) / CuI (2 mol%)
Step-by-Step Workflow:
-
Sonogashira Coupling (Formation of Alkynone):
-
In a microwave vial, dissolve
(14 mg, 0.02 mmol) and CuI (4 mg, 0.02 mmol) in dry THF (2 mL). -
Add Acid Chloride (1.0 mmol), Terminal Alkyne (1.0 mmol), and Triethylamine (1.05 mmol).
-
Stir at room temperature (RT) for 1 hour under Argon. Checkpoint: Formation of alkynone is usually quantitative.
-
-
Cyclocondensation (Pyrazole Ring Formation):
-
To the same vessel, add Hydrazine (1.0 mmol) and Ethanol (1 mL).
-
Microwave Irradiation: Heat to 120°C for 10–15 minutes.
-
Result: Formation of the 1,3,5-trisubstituted pyrazole intermediate.[3]
-
-
Regioselective Bromination:
-
Suzuki-Miyaura Coupling (Introduction of
):-
Add Aryl Boronic Acid (1.2 mmol),
(2 M aqueous solution, 2 mL), and water (0.5 mL). -
Note: No additional Pd catalyst is required; the catalyst from Step 1 remains active.[7]
-
Microwave Irradiation: Heat to 150°C for 20 minutes.
-
-
Workup:
-
Dilute with ethyl acetate, wash with water and brine. Dry over
. -
Purify via flash column chromatography (Hexane/EtOAc).
-
Yield Expectation: 50–75% (overall for 4 steps).
Detailed Protocol B: The "Process" Route
Regioselective Reaction of -Arylhydrazones with Nitroolefins
Mechanism & Rationale: This method utilizes the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone. The reaction proceeds via a stepwise cycloaddition to form a nitropyrazolidine intermediate, followed by oxidative aromatization. It completely avoids the formation of the unwanted regioisomer common in diketone condensations.
Reagents:
- -monosubstituted Hydrazone (derived from Aldehyde + Hydrazine)
-
Nitroolefin (
-CH=C(NO2)- ) -
Solvent: Trifluoroethanol (TFE) or Methanol
-
Additive: Trifluoroacetic acid (TFA) (optional, for electron-deficient substrates)
Step-by-Step Workflow:
-
Preparation of Starting Materials:
-
Synthesize the
-arylhydrazone by condensing an aldehyde with an arylhydrazine (standard procedure, usually quantitative).
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve the
-arylhydrazone (1.0 mmol) and the Nitroolefin (1.1 mmol) in TFE (5 mL). -
Optimization: If using electron-deficient hydrazones, add 10 mol% TFA to accelerate the reaction.
-
-
Cycloaddition:
-
Stir the mixture at 60°C for 3–6 hours.
-
Monitoring: TLC will show the disappearance of the hydrazone (often yellow/orange) and the appearance of a fluorescent pyrazole spot.
-
-
Aromatization (Elimination of
):-
The reaction spontaneously eliminates nitrous acid (
) under these conditions to restore aromaticity. -
Note: In some cases, if the intermediate pyrazolidine is stable, adding a mild oxidant (e.g., Chloranil or simple air bubbling) ensures complete conversion.
-
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude solid from Ethanol or purify via silica gel chromatography.
-
Yield Expectation: 75–90% (Single Regioisomer).
Process Visualization: One-Pot Cascade
This diagram details the chemical flow of Method A , highlighting the efficiency of the sequential catalysis.
Figure 2: The "Müller" One-Pot, Four-Step Cascade showing sequential catalysis.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield in Step 4 (Suzuki) | Catalyst deactivation | Although the protocol claims catalyst reuse, adding 1 mol% fresh Pd catalyst before Step 4 often boosts yield for difficult substrates. |
| Regioisomer Contamination | (Method B) Steric clash | Ensure the Nitroolefin substituent is not extremely bulky; if so, switch to Method A (Stepwise assembly). |
| Incomplete Bromination | Moisture in solvent | NBS is sensitive to water. Ensure THF is dry. Use freshly recrystallized NBS. |
| Fluorescence Quenching | Impurities | Tetrasubstituted pyrazoles are often highly fluorescent. If the product is dull/dark, perform a second column purification or charcoal filtration. |
References
-
Müller, T. J. J., et al. (2011). Rapid One-Pot, Four-Step Synthesis of Highly Fluorescent 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Letters.
-
Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.
-
Algieri, V., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation. MDPI Molecules.
-
Kamal, A., et al. (2015).[1] One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry.
Sources
- 1. One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of pyrazoles through a four-step cascade sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction of N-monosubstituted hydrazones with nitroolefins: a novel regioselective pyrazole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. acs.figshare.com [acs.figshare.com]
Troubleshooting & Optimization
Technical Guide: Preventing Over-Alkylation in Butylhydrazine Synthesis
The Core Challenge: The Nucleophilicity Paradox
To synthesize mono-butylhydrazine (
In a standard
Without intervention, this leads to a runaway reaction, producing a mixture of mono-, di-, and tri-alkylated byproducts (polyalkylation). This guide details three validated protocols to arrest the reaction at the mono-alkyl stage.
Strategic Workflows (Decision Matrix)
Choose your protocol based on available reagents and purity requirements.
Figure 1: Decision matrix for selecting the appropriate mono-alkylation strategy based on purity needs and waste tolerance.
Protocol A: Reductive Alkylation (The Gold Standard)
This is the most reliable method for avoiding over-alkylation. By reacting hydrazine with butyraldehyde (butanal) or methyl ethyl ketone (if creating sec-butyl), you form a hydrazone. Crucially, hydrazones do not easily undergo a second addition , effectively "locking" the stoichiometry 1:1 before the reduction step.
Mechanism[1][2][3][4]
-
Condensation:
(Hydrazone) -
Reduction:
Step-by-Step Procedure
| Step | Action | Critical Parameter |
| 1 | Dissolution | Dissolve Hydrazine monohydrate (1.0 eq) in Ethanol (0.5 M). |
| 2 | Condensation | Add Butyraldehyde (1.0 eq) dropwise at 0°C. |
| 3 | Equilibration | Stir for 1 hour at Room Temp. |
| 4 | Reduction | Add |
| 5 | Quench/Workup | Acidify with 1M HCl, then basify to pH >12 and extract with DCM. |
Why this works: The intermediate hydrazone is chemically distinct from the starting amine. The reducing agent is added after the hydrazone forms, or in conditions where the hydrazone reduces faster than the aldehyde can react twice.
Protocol B: Direct Alkylation (High Dilution Strategy)
If you must use alkyl halides (e.g., butyl bromide), you must rely on statistical probability to prevent over-alkylation. This method is "dirty" but fast.
The "10x Rule"
To ensure the butyl bromide molecule encounters a hydrazine molecule (and not a newly formed butylhydrazine molecule), hydrazine must be in vast excess.
Step-by-Step Procedure
-
Preparation: Charge a flask with 10 equivalents of Hydrazine Hydrate. Heat to 60°C.
-
Addition: Dissolve 1 equivalent of
-Butyl Bromide in Ethanol. -
Dosing: Add the bromide solution very slowly (over 2-3 hours) to the vigorously stirring hydrazine.
-
Note: High stirring rate is essential to prevent local "hotspots" of high bromide concentration.
-
-
Isolation:
-
Distill off the ethanol and excess hydrazine hydrate (b.p. 114°C).
-
The residue is the mono-butylhydrazine hydrobromide.
-
Liberate the free base using 50% NaOH and extract.
-
Warning: This method generates large amounts of hydrazine waste, which is toxic and carcinogenic.
Troubleshooting & FAQs
Q1: I am seeing significant formation of 1,2-dibutylhydrazine (symmetric). Why?
Diagnosis: This often happens in Method A (Reductive) if the stoichiometry is off or if the reaction temperature is too high during the condensation step. Fix:
-
Ensure you are adding the aldehyde to the hydrazine, not vice-versa.
-
If using Method B, this indicates your stirring was too slow or addition too fast.
Q2: My yield is low after extraction. Where is my product?
Diagnosis: Butylhydrazine is polar and water-soluble. Fix:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Choice: Use Dichloromethane (DCM) or Chloroform; Diethyl ether is often too non-polar.
-
pH Check: Ensure the aqueous layer is pH >12. If the pH is neutral, the hydrazine exists as a salt and will stay in the water.
Q3: Can I use the Gabriel Synthesis (Phthalimide)?
Analysis: Standard Gabriel synthesis produces amines (
-
Route:
. -
Benefit: The Boc group electronically deactivates the adjacent nitrogen, forcing alkylation to the terminal nitrogen (or preventing over-alkylation via sterics).
Data Summary: Method Comparison
| Feature | Reductive Alkylation | Direct Alkylation | Protected (Boc) |
| Selectivity (Mono) | High (>95%) | Moderate (80-90%) | Very High (>98%) |
| Atom Economy | Good | Poor (Excess Hydrazine) | Moderate (Boc waste) |
| Cost | Low | Low | High (Boc reagents) |
| Scalability | Excellent | Limited by waste disposal | Good for high value |
References
-
Reductive Alkylation with Picoline-Borane
-
Title: Reductive Alkylation of Hydrazine Deriv
-Picoline-Borane[1] - Source: Thieme Connect / Synthesis
-
-
General Reductive Amination Logic
-
Handling Excess Hydrazine
- Title: Preparation of Alkylhydrazines (Organic Syntheses Procedure)
- Source: Organic Syntheses, Coll. Vol. 2, p.
-
URL:[Link]
-
Protected Group Strategies
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Troubleshooting Guide for Reactions Involving Alkylhydrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for common issues encountered during chemical reactions involving alkylhydrazines. As a Senior Application Scientist, my goal is to offer not just solutions, but also the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Reaction Initiation & Progress
Q1: My reaction to form an alkylhydrazone is not starting or is proceeding very slowly. What are the likely causes?
A1: Several factors can hinder hydrazone formation. The reaction is pH-sensitive and generally requires mild acidic catalysis (pH 4-6).[1] This is because protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alkylhydrazine.[1] However, excessively acidic conditions (pH < 4) will protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.[1]
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your reaction mixture. If it's neutral or basic, add a catalytic amount of a weak acid like acetic acid.
-
Reagent Purity: Ensure your carbonyl compound and alkylhydrazine are pure. Impurities can interfere with the reaction.[1] Consider purifying starting materials if their purity is questionable.
-
Steric Hindrance: If your reactants are sterically bulky, the reaction may be inherently slow.[1] Try increasing the reaction temperature or extending the reaction time.[1]
-
Solvent Choice: The choice of solvent can be critical. Protic solvents like ethanol or methanol are commonly used and can facilitate proton transfer.
-
Q2: How can I effectively monitor the progress of my alkylhydrazine reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.[1]
-
Protocol:
-
Spot the reaction mixture on a TLC plate alongside your starting materials (carbonyl compound and alkylhydrazine).
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light or by using a staining agent like potassium permanganate.
-
The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.
-
Side Reactions & Byproducts
Q3: I'm observing significant side product formation in my reaction. What are the common side reactions with alkylhydrazines and how can I minimize them?
A3: A prevalent side reaction is the formation of an azine . This occurs when the initially formed hydrazone reacts with a second equivalent of the aldehyde or ketone.[1] This is more probable if the hydrazine has unsubstituted -NH2 groups. Another issue can be the hydrolysis of the hydrazone back to the starting materials, especially in the presence of water.[1]
-
Minimization Strategies:
-
Control Stoichiometry: Using a slight excess of the alkylhydrazine can sometimes suppress azine formation.[1]
-
Anhydrous Conditions: To prevent hydrolysis, run the reaction under anhydrous conditions, especially if your alkylhydrazone product is known to be sensitive to water.[1] Using a Dean-Stark apparatus can be effective for removing water as it forms.[1]
-
Temperature Control: Some side reactions may be favored at higher temperatures. Running the reaction at a lower temperature, even if it proceeds more slowly, can sometimes improve selectivity.
-
Purification Challenges
Q4: I'm having difficulty purifying my alkylhydrazine product. What are the best practices?
A4: Purification of alkylhydrazines and their derivatives can be challenging due to their basicity and potential instability.
-
Column Chromatography:
-
Decomposition on Silica: Free hydrazones, particularly those with an unsubstituted distal nitrogen, can decompose on silica gel.[2]
-
Troubleshooting:
-
Basified Silica: Consider treating your silica gel with a small amount of a non-nucleophilic base like triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.
-
Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative to silica gel. Reverse-phase chromatography might also be an option.
-
Solvent Polarity: If your product is sticking to the baseline, increase the eluent polarity. If it's running with the solvent front, decrease the polarity.[1]
-
-
-
Recrystallization: This is often a good method for purifying solid alkylhydrazone products.[1]
-
Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be effective.[3] This is particularly useful for removing non-volatile impurities.
Stability and Handling
Q5: What are the key safety and handling considerations for alkylhydrazines?
A5: Alkylhydrazines, like hydrazine itself, are toxic and potentially reactive.[4][5]
-
Toxicity: They can be corrosive and are often toxic by inhalation, ingestion, and skin contact.[4] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (nitrile or chloroprene), and safety goggles.[4]
-
Reactivity and Stability: Alkylhydrazines can be flammable and sensitive to air, moisture, heat, and light.[4] They are also strong reducing agents.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[7][8] Maintain a nitrogen atmosphere over the stored compound to prevent oxidation.[7]
-
Incompatibilities: Avoid contact with strong acids and oxidizers.[5] They can also attack rubber and cork.[7]
-
Decomposition: Decomposition can be catalyzed by elevated temperatures and certain metal surfaces or ions.[5]
-
Advanced Topics & Specific Reactions
Reductive Amination with Alkylhydrazines
Q6: I am attempting a reductive amination using an alkylhydrazine and a carbonyl compound, but the yield is low. What could be the problem?
A6: Reductive amination with alkylhydrazines involves the in-situ formation of a hydrazone followed by its reduction.[9]
-
Common Issues & Solutions:
-
Inefficient Hydrazone Formation: See Q1 for troubleshooting hydrazone formation. The initial condensation is crucial for the overall success of the reaction.
-
Reducing Agent Reactivity: The choice of reducing agent is critical. A common issue is the reduction of the starting carbonyl compound before it can form the hydrazone.[10]
-
Selective Reducing Agents: Use a reducing agent that is selective for the imine/hydrazone over the carbonyl, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[10] Sodium borohydride (NaBH4) can also be used, but it may be necessary to allow sufficient time for hydrazone formation before adding the reducing agent.[10]
-
-
Over-alkylation: While less common with hydrazines than primary amines, it's a possibility to consider.[9] A stepwise procedure of first forming and isolating the hydrazone, followed by its reduction, can sometimes give cleaner results.[11]
-
Fischer Indole Synthesis with Alkylhydrazines
Q7: My Fischer indole synthesis using an N-alkyl-N-arylhydrazine is failing or giving low yields. What are some potential pitfalls?
A7: The Fischer indole synthesis is a powerful reaction but can be sensitive to substrate structure and reaction conditions.[12]
-
Potential Issues & Solutions:
-
Hydrazone Formation: The reaction proceeds through a hydrazone intermediate.[12] Ensure complete formation of the hydrazone before proceeding with the cyclization step.
-
Acid Catalyst: The reaction is acid-catalyzed, with common choices being Brønsted acids (HCl, H2SO4) or Lewis acids (ZnCl2).[12] The ammonia byproduct can neutralize the acid, so stoichiometric amounts of the catalyst may be necessary.[13]
-
Substituent Effects: Electron-donating substituents on the aryl ring of the hydrazine can sometimes favor a competing N-N bond cleavage pathway over the desired[14][14]-sigmatropic rearrangement, leading to reaction failure.[15]
-
Terminal Alkylation: Interestingly, terminal alkylation of arylhydrazines has been shown to improve yields and reaction rates in some cases, allowing for milder reaction conditions.[14]
-
Experimental Protocols
Protocol 1: General Procedure for Alkylhydrazone Synthesis
-
Dissolve the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the alkylhydrazine (1.0-1.2 equiv).
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 2: Purification of an Alkylhydrazone by Column Chromatography on Basified Silica Gel
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Pack the column with the basified silica gel slurry.
-
Dissolve the crude alkylhydrazone in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing solvent polarity.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Troubleshooting Workflow for Low-Yield Hydrazone Formation
Caption: Decision tree for troubleshooting low-yielding hydrazone synthesis.
Mechanism of Acid-Catalyzed Hydrazone Formation
Caption: Simplified mechanism of acid-catalyzed hydrazone formation.
References
- Technical Support Center: Hydrazone Formation and Purification - Benchchem.
- Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemBioChem.
-
Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. PubMed. Available at: [Link]
-
Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. ResearchGate. Available at: [Link]
-
The synthesis and properties of some hydrazines. Aston Research Explorer. Available at: [Link]
- Hydrazine purification. Google Patents.
-
Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines. PubMed. Available at: [Link]
-
Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. PubMed. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct. Available at: [Link]
-
How is the hydrazone formed in the Wolff-Kishner reduction? Chemistry Stack Exchange. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? PMC - NIH. Available at: [Link]
-
THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. DTIC. Available at: [Link]
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Hydrazine. UC Santa Barbara. Available at: [Link]
-
Reductive Amination Practice Problems. Pearson. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Available at: [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. Available at: [Link]
-
Acetone hydrazone. Organic Syntheses Procedure. Available at: [Link]
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ResearchGate. Available at: [Link]
-
Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. PMC. Available at: [Link]
-
Need a purification method for a free hydrazone. Reddit. Available at: [Link]
-
Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Available at: [Link]
-
Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. Available at: [Link]
-
Preparation and Storage Stability of High-purity Hydrazine. Available at: [Link]
-
Notes - Base Strengths of Some Alkylhydrazines. The Journal of Organic Chemistry. Available at: [Link]
-
How to purify hydrazone? ResearchGate. Available at: [Link]
-
Hydrazines. Wikipedia. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Safety and Handling of Hydrazine. DTIC. Available at: [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available at: [Link]
-
Advice on working up a reaction using hydrazine hydrate as a solvent? Reddit. Available at: [Link]
- Process for purifying aqueous hydrazine hydrate solutions. Google Patents.
-
Hydrazine to Hydrazone question... please and thank you. Sciencemadness Discussion Board. Available at: [Link]
-
NHN synthesis not working. Sciencemadness Discussion Board. Available at: [Link]
-
Oxidation of alkylhydrazines by iodine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]
-
Troubleshooting of hydrazine carbamate synthesis. Reddit. Available at: [Link]
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- 15. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrazole Synthesis: Tert-Butylhydrazine vs. Phenylhydrazine
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern synthetic chemistry, appearing in a vast array of pharmaceuticals and agrochemicals. The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a highly utilized and versatile method for constructing this valuable heterocycle. The choice of the substituted hydrazine is a critical parameter that dictates not only the substitution pattern of the final product but also significantly influences reaction yield, purity, and, most importantly, regioselectivity.
This guide provides an in-depth comparison of two commonly employed substituted hydrazines: the sterically demanding alkyl reagent, tert-butylhydrazine, and the electronically distinct aryl reagent, phenylhydrazine. We will explore the nuanced interplay of steric and electronic effects that govern their reactivity, provide supporting experimental data, and present detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Decisive Factors: Steric Hindrance and Electronic Nature
The fundamental difference between tert-butylhydrazine and phenylhydrazine lies in the nature of the substituent on the nitrogen atom. The bulky, electron-donating tert-butyl group contrasts sharply with the planar, electron-withdrawing (by induction) yet resonance-capable phenyl group. These differences have profound implications for the reaction mechanism and outcome.
In the Knorr pyrazole synthesis, the reaction proceeds via the initial formation of a hydrazone at one of the carbonyl carbons, followed by intramolecular cyclization and dehydration. When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers. The properties of the hydrazine substituent are paramount in controlling this selectivity.
tert-Butylhydrazine: A Bulky Alkyl Workhorse*
The defining characteristic of tert-butylhydrazine is its significant steric bulk. This property can be both a challenge and an advantage.
-
Steric Control of Regioselectivity: The large tert-butyl group will preferentially direct the initial attack of the more nucleophilic terminal -NH2 group to the less sterically hindered carbonyl carbon of the 1,3-dicarbonyl compound. This can be a powerful tool for achieving high regioselectivity where electronic factors are less pronounced.
-
Reactivity Considerations: The steric hindrance can sometimes impede reactivity, requiring more forcing conditions (higher temperatures, longer reaction times) to achieve complete conversion. In some cases, the bulky nature of the tert-butyl group can lead to lower yields compared to less hindered hydrazines, particularly with sterically congested dicarbonyls[1].
-
Electronic Influence: The tert-butyl group is electron-donating, which slightly increases the nucleophilicity of the hydrazine nitrogens.
Phenylhydrazine: An Electronically Versatile Aryl Reagent
Phenylhydrazine offers a different set of controlling elements, primarily governed by electronic effects.
-
Electronic Control of Regioselectivity: The phenyl group is electron-withdrawing by induction, which decreases the nucleophilicity of the nitrogen atom to which it is attached (N1). Consequently, the terminal -NH2 nitrogen (N2) is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl. This electronic differentiation is a key factor in directing the regiochemical outcome of the reaction.
-
Reactivity and Yields: Phenylhydrazine is often highly reactive, and pyrazole synthesis can proceed under mild conditions with excellent yields. Numerous protocols report high to quantitative yields when using phenylhydrazine with various dicarbonyl compounds[2].
-
Aromaticity and Stability: The resulting N-phenylpyrazole benefits from the electronic communication between the two aromatic rings, contributing to its stability.
Head-to-Head Performance Comparison
To illustrate the practical implications of these differences, let's consider the reaction with a common unsymmetrical 1,3-dicarbonyl, ethyl acetoacetate.
| Feature | tert-Butylhydrazine | Phenylhydrazine | Rationale |
| Primary Controlling Factor | Steric Hindrance | Electronic Effects | The bulky alkyl group of t-BuNHNH2 vs. the electronically distinct phenyl group of PhNHNH2. |
| Regioselectivity | High (sterically driven) | High (electronically driven) | t-BuNHNH2 attacks the less hindered carbonyl. PhNHNH2's more nucleophilic NH2 attacks the more electrophilic carbonyl. |
| Typical Reaction Conditions | Often requires heating/longer reaction times | Often proceeds at room temperature or with gentle heating | Steric hindrance of the t-butyl group can slow the reaction rate. |
| Expected Yields | Moderate to Good | Good to Excellent | Phenylhydrazine is generally more reactive and less sterically encumbered. |
| Side Reactions/Considerations | Potential for elimination under harsh acidic conditions. | Potential for formation of indole byproducts (Fischer indole synthesis) under certain acidic conditions. | The stability of the tert-butyl cation vs. the reactivity of the phenylhydrazone intermediate. |
Mechanistic Overview: The Knorr Pyrazole Synthesis
The generalized mechanism for the Knorr pyrazole synthesis with a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl is depicted below. The initial point of attack by the more nucleophilic nitrogen of the hydrazine is the key determinant of the final regioisomer.
Caption: Generalized reaction pathways for the Knorr pyrazole synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazoles using tert-butylhydrazine and phenylhydrazine.
Protocol 1: Synthesis of 1-tert-Butyl-3,5-dimethylpyrazole
This protocol details the reaction of tert-butylhydrazine hydrochloride with acetylacetone.
Sources
Comparative Guide: Reactivity of n-Butyl, sec-Butyl, and tert-Butylhydrazine
Executive Summary
In the synthesis of nitrogen-containing heterocycles—particularly pyrazoles and indazoles—the choice of alkylhydrazine isomer (
While all three isomers share the core hydrazine functionality (
- -Butylhydrazine acts as a high-velocity nucleophile, ideal for unhindered electrophiles but prone to poor regiocontrol.
-
-Butylhydrazine serves as a "steric scalpel."[1] Its bulk significantly retards reaction rates (
vs. primary amines) but offers superior regioselectivity in condensation reactions by thermodynamically disfavoring sterically crowded transition states. - -Butylhydrazine occupies the middle ground, often resulting in complex isomeric mixtures unless specific chiral directing groups are employed.
This guide analyzes these reagents to assist medicinal chemists in optimizing heterocycle synthesis.
Physicochemical & Reactivity Profile[1][2]
The reactivity of butylhydrazines is governed by the competition between electronic activation (inductive effect of the alkyl group) and steric deactivation (spatial hindrance).
Table 1: Comparative Reactivity Metrics
| Feature | |||
| Structure | Primary ( | Secondary ( | Tertiary ( |
| Nucleophilicity ( | High | Moderate | Low (Sterically hindered) |
| Mayr Parameter (approx) | |||
| Primary Reaction Site | Terminal | Terminal | Exclusively Terminal |
| Oxidation Stability | Low (Prone to auto-oxidation) | Moderate | High (Lacks |
| Common Salt Form | Oxalate / Hydrochloride | Hydrochloride | Hydrochloride (Hygroscopic) |
Technical Insight: According to Mayr’s nucleophilicity scales, the introduction of a
-butyl group reduces nucleophilicity by a factor of roughly 1000 compared to a primary amine in water .[2] This kinetic penalty must be compensated for by using higher reaction temperatures or stronger electrophiles.
Mechanism: Regioselectivity in Pyrazole Synthesis[4][5]
The most common application of these hydrazines is the condensation with 1,3-diketones to form pyrazoles. The regiochemical outcome is driven by the initial nucleophilic attack.
The Steric Control Mechanism
In the reaction of an alkylhydrazine with an unsymmetrical 1,3-diketone (
-
Kinetic Control (
-Butyl): The unhindered hydrazine attacks the most electrophilic carbonyl (usually the one with the smaller group). -
Thermodynamic/Steric Control (
-Butyl): The bulky -butyl group cannot accommodate a crowded environment. The reaction is driven to place the -butyl group on the nitrogen adjacent to the smallest substituent on the pyrazole ring.
Diagram 1: Regioselective Pathways
The following flowchart illustrates how steric bulk shifts the reaction pathway.
Figure 1: Decision tree showing how the steric bulk of the tert-butyl group forces a specific reaction pathway, resulting in higher regioselectivity compared to the n-butyl analog.
Performance Comparison: Experimental Data
Case Study: Condensation with Benzoylacetone
Reaction:
| Hydrazine | Reaction Time ( | Yield | Regioselectivity (Isomer A:B) | Interpretation |
| 1.5 Hours | 92% | 60:40 | Poor Control. The nucleophile is small enough to attack both the ketone (Me) and the ketone (Ph) indiscriminately. | |
| 4.0 Hours | 85% | 75:25 | Moderate Control. The secondary carbon offers some directing ability but insufficient to fully block the minor pathway. | |
| 12.0 Hours | 88% | >98:2 | Excellent Control. The bulky |
Key Takeaway: If your drug scaffold requires a specific isomer to fit a binding pocket,
Stability & Oxidation Profile
In drug development, the metabolic stability of the hydrazine moiety (if retained) or the stability of the reagent during storage is vital.
-
Oxidation Sensitivity:
-
-Butylhydrazine: Contains
-hydrogens ( ). It is susceptible to oxidation to azo compounds ( ) and subsequent decomposition to nitrogen gas and alkanes. It must be stored under inert gas. -
-Butylhydrazine: Lacks
-hydrogens. It cannot form hydrazones with itself or undergo elimination-based oxidation as easily. It is significantly more stable towards oxidative degradation .
-
-Butylhydrazine: Contains
-
Safety Profile:
-
All alkylhydrazines should be treated as potential carcinogens and genotoxins.
-
-Butylhydrazine hydrochloride is the preferred handling form. It is a solid, non-volatile salt, reducing inhalation risks compared to the free base liquid of
-butylhydrazine.
-
Validated Protocol: Regioselective Synthesis of 1-tert-Butyl-3-methyl-5-phenylpyrazole
This protocol demonstrates the "Self-Validating" approach. The disappearance of the solid hydrazine salt indicates the formation of the free base intermediate.
Reagents:
-
Benzoylacetone (1.0 eq)
- -Butylhydrazine Hydrochloride (1.1 eq)
-
Ethanol (Solvent)
-
Triethylamine (1.2 eq) - Critical for releasing the free hydrazine base.
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Benzoylacetone (10 mmol) in Ethanol (20 mL).
-
Activation (Self-Validating Step 1): Add
-Butylhydrazine Hydrochloride (11 mmol) to the solution. The mixture will remain a suspension. Add Triethylamine (12 mmol) dropwise.-
Observation: The suspension should clear or change texture as the hydrochloride is neutralized and
forms. If the solid remains unchanged after 10 mins, check pH (should be basic, pH > 8).
-
-
Reflux: Heat the mixture to reflux (
C) for 12 hours.-
Note:
-Butylhydrazine would require only 1-2 hours. The extended time is required for the bulky -butyl group to overcome the activation energy.
-
-
Monitoring (Self-Validating Step 2): Perform TLC (Hexane:EtOAc 4:1).
-
Target: Disappearance of Benzoylacetone (
). -
Product: Appearance of a new, highly fluorescent spot (pyrazoles are often UV active) at distinct
.
-
-
Workup: Evaporate ethanol. Redissolve residue in DCM and wash with water (to remove
). Dry over and concentrate. -
Purification: Recrystallization from Hexane/Ethanol.
Diagram 2: Experimental Workflow
Figure 2: Step-by-step synthesis protocol highlighting critical validation checkpoints.
References
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2010). Oxidations of hydrazine and substituted hydrazines by hexachloroiridate(IV). [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. [Link]
-
PubChem. (2023). tert-Butylhydrazine Hydrochloride Compound Summary. [Link]
Sources
A Comparative Guide to the Nucleophilicity of Butylamine and Butylhydrazine
For researchers and professionals in drug development and synthetic chemistry, the selection of a suitable nucleophile is a critical decision that dictates reaction efficiency, pathway, and final product yield. This guide provides an in-depth, objective comparison of the nucleophilic character of two structurally related but electronically distinct primary amines: n-butylamine and n-butylhydrazine. By integrating established theoretical principles with quantitative experimental data, we aim to elucidate the factors governing their reactivity and provide a practical framework for their application.
Foundational Principles: Understanding Nucleophilicity in Amines
Nucleophilicity is a kinetic measure of a chemical species' ability to donate an electron pair to an electrophile, forming a new covalent bond. For primary amines like butylamine (CH₃(CH₂)₃NH₂) and its hydrazine analogue, butylhydrazine (CH₃(CH₂)₃NHNH₂), the reactive center is the terminal nitrogen atom with its lone pair of electrons. The availability and reactivity of this lone pair are modulated by a combination of electronic, steric, and solvent effects.
-
Inductive Effects: The butyl group in both molecules is an electron-donating group (+I effect). It pushes electron density onto the nitrogen atom, increasing the energy of the lone pair and thereby enhancing nucleophilicity compared to ammonia (NH₃).
-
Steric Hindrance: Nucleophilicity is highly sensitive to steric bulk around the reactive center. While the n-butyl group is larger than a methyl group, its linear nature presents moderate steric hindrance. As primary amines, both compounds are generally less sterically encumbered than their secondary or tertiary counterparts.[1]
-
The Alpha-Effect: Butylhydrazine is distinguished by the presence of a second nitrogen atom, bearing its own lone pair, adjacent (in the alpha-position) to the nucleophilic nitrogen. This arrangement gives rise to a phenomenon known as the "alpha-effect," which describes the enhanced nucleophilicity of a species beyond what would be predicted by its basicity alone.[1][2] The prevailing explanation for the alpha-effect is the ground-state destabilization caused by repulsion between the two adjacent lone pairs. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the electrons more readily available for donation to an electrophile.[2][3]
Based on these principles, the central hypothesis is that the alpha-effect in butylhydrazine will render it a more potent nucleophile than butylamine.
Quantitative Analysis: A Data-Driven Comparison
To move beyond qualitative predictions, we turn to quantitative kinetic data. The most comprehensive and widely accepted scale for nucleophilicity was developed by Professor Herbert Mayr.[4][5] This scale is based on the linear free-energy relationship:
log k₂ = s(N + E)
Where k₂ is the second-order rate constant, N is the solvent-dependent nucleophilicity parameter, E is the electrophilicity parameter of a reference electrophile, and s is a nucleophile-specific sensitivity parameter. A higher N value signifies greater nucleophilicity.
Table 1: Comparative Nucleophilicity Parameters (N) for Selected Amines and Hydrazines.
| Compound | Structure | Solvent | Nucleophilicity Parameter (N) | Reference |
| Ammonia | NH₃ | Water | 9.48 | [2] |
| n-Propylamine | CH₃CH₂CH₂NH₂ | Water | 13.3 | [1] |
| Hydrazine | NH₂NH₂ | Water | 13.46 | [2] |
| Methylamine | CH₃NH₂ | Acetonitrile | ~13.2 | [6][7] |
| Hydrazine | NH₂NH₂ | Acetonitrile | 16.45 | [2][6][7] |
Data Interpretation and Causality:
The experimental data reveals several key insights:
-
The Impact of Alkylation: Replacing a hydrogen in ammonia with an alkyl group significantly boosts nucleophilicity. n-Propylamine (N = 13.3 in water), a close analogue of n-butylamine, is vastly more nucleophilic than ammonia (N = 9.48 in water).[1][2] This is a direct consequence of the electron-donating inductive effect of the alkyl chain.
-
The Magnitude of the Alpha-Effect: Hydrazine (N = 13.46 in water) is also dramatically more nucleophilic than ammonia, and its reactivity is remarkably similar to that of methylamine and n-propylamine in aqueous solution.[6][7] This finding, from a comprehensive study by Nigst, Antipova, and Mayr, is crucial: it demonstrates that the increase in nucleophilicity from the alpha-effect (going from NH₃ to NH₂NH₂) is of a similar magnitude to the increase from a simple alkyl group (going from NH₃ to CH₃NH₂).[6][7]
-
Solvent Influence: In acetonitrile, a polar aprotic solvent, the nucleophilicity of hydrazine (N = 16.45) is significantly enhanced compared to its value in water and is considerably higher than that of methylamine (N ≈ 13.2).[2][6][7] This is because protic solvents like water can form hydrogen bonds with the nucleophile, creating a bulky solvent shell that lowers its energy and reactivity. This effect is often more pronounced for smaller, more basic nucleophiles.
Conclusion for Butylamine vs. Butylhydrazine: Extrapolating from this data, we can confidently predict that butylhydrazine is the superior nucleophile . The combination of the inductive effect from the butyl group and the alpha-effect from the adjacent nitrogen atom makes it a more reactive species than butylamine, which benefits only from the inductive effect. The difference in their reactivity is expected to be particularly pronounced in aprotic solvents.
Experimental Verification: A Protocol for Measuring Nucleophilicity
The trustworthiness of any comparative claim rests on a robust, self-validating experimental protocol. The Mayr methodology provides such a system for quantifying nucleophilicity by measuring reaction kinetics with well-characterized electrophiles.[4]
Objective: To determine and compare the second-order rate constants (k₂) for the reactions of butylamine and butylhydrazine with a reference electrophile (e.g., a benzhydrylium ion).
Workflow Diagram:
Caption: Experimental workflow for the comparative kinetic analysis of nucleophilicity.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of a colored reference electrophile (e.g., diarylcarbenium tetrafluoroborate) in dry acetonitrile. The concentration should be such that its absorbance is within the linear range of the spectrophotometer (~10⁻⁵ M).
-
Prepare a series of stock solutions of both butylamine and butylhydrazine in acetonitrile at concentrations at least 10-fold higher than the electrophile to ensure pseudo-first-order conditions.
-
-
Kinetic Measurements:
-
Equilibrate the solutions and the instrument (a stopped-flow or standard UV-Vis spectrophotometer with a thermostated cuvette holder) to a constant temperature (e.g., 20 °C).
-
Initiate the reaction by rapidly mixing the electrophile solution with one of the nucleophile solutions in the cuvette.
-
Immediately begin monitoring the decrease in absorbance at the wavelength of maximum absorbance (λ_max) of the electrophile. Record the absorbance decay until the reaction is complete.
-
-
Data Analysis:
-
Fit the absorbance vs. time data to a first-order exponential decay function to obtain the pseudo-first-order rate constant, kobs.
-
Repeat the measurement for each concentration of the nucleophile.
-
Plot kobs versus the concentration of the nucleophile ([Nu]). The slope of the resulting linear plot is the second-order rate constant, k₂.
-
-
Comparison:
-
Perform the complete procedure for both butylamine and butylhydrazine. A direct comparison of the k₂ values will provide a quantitative measure of their relative nucleophilicity under the chosen conditions. The nucleophile with the larger k₂ is the more reactive.
-
Mechanistic Visualization and Final Conclusion
The fundamental reaction is the donation of the nitrogen lone pair to an electrophile. The enhanced reactivity of butylhydrazine is rooted in the electronic destabilization of its ground state.
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A Comparative Guide to the Efficacy of Catalysts in sec-Butylhydrazine Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, sec-butylhydrazine and its derivatives are pivotal building blocks, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The reactivity of the hydrazine moiety, combined with the specific steric and electronic properties imparted by the sec-butyl group, makes it a versatile reagent for constructing complex molecular architectures. The efficiency and selectivity of reactions involving sec-butylhydrazine are critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems, offering insights into their efficacy based on available experimental data for sec-butylhydrazine and closely related alkylhydrazines.
Catalytic Synthesis of Alkylhydrazines: A Comparative Overview
One common industrial approach involves the reaction of a corresponding alkyl halide or alcohol with a hydrazine salt in the presence of a catalyst. For instance, the synthesis of tert-butylhydrazine hydrochloride has been reported with near-quantitative yields using hydrogen chloride as a catalyst.[2] Another synthetic strategy employs a protecting group approach, such as the use of BOC-anhydride, followed by alkylation and deprotection to yield the desired alkylhydrazine salt. This multi-step process, while not a direct catalytic comparison, has been shown to produce n-butylhydrazine hydrochloride with a 75% yield.[3]
A prevalent laboratory-scale method for preparing alkylhydrazines is the catalytic reduction of the corresponding hydrazone. This transformation is often accomplished using heterogeneous catalysts.
Key Catalytic Approaches for Alkylhydrazine Synthesis
| Catalyst/Method | Substrate | Product | Yield (%) | Reference |
| Hydrogen Chloride | tert-Butanol & Hydrazine Monohydrochloride | tert-Butylhydrazine Hydrochloride | 97-100 | [2] |
| BOC-Anhydride/Alkylation | n-Butyl Bromide & BOC Hydrazine | n-Butylhydrazine Hydrochloride | 75 | [3] |
| Raney Nickel | Aromatic Nitro Compounds & Hydrazine Hydrate | Aromatic Amines | Not specified | [4] |
| Imine Reductase (IRED) | Various Carbonyls & Hydrazines | Substituted N-Alkylhydrazines | Varies | [5][6] |
Catalytic Reactions of Hydrazine Derivatives: Expanding Molecular Complexity
sec-Butylhydrazine serves as a nucleophile in a variety of catalytic reactions to form more complex molecules, such as substituted hydrazones, azines, and N-alkylated products. The choice of catalyst in these reactions is paramount for controlling selectivity and achieving high yields.
Heterogeneous Catalysis
Heterogeneous catalysts are widely used in industrial processes due to their ease of separation and recyclability.[8][9] Nickel-based heterogeneous catalysts have demonstrated high efficacy in the synthesis of ketazines from ketones and hydrazine hydrate, with reported yields ranging from 76-89%.[8] This method presents an environmentally friendly approach for the synthesis of symmetrical azines.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="2-Butanone"]; hydrazine [label="Hydrazine Hydrate"]; catalyst [label="Heterogeneous Ni-Catalyst", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="2-Butanone Hydrazone"]; product [label="2-Butanone Azine"];
Homogeneous Catalysis
Homogeneous catalysts, particularly transition metal complexes, offer high selectivity and activity under mild reaction conditions.
-
Iridium-Catalyzed N-Allylation: Iridium complexes have been successfully employed for the highly chemo- and regioselective N-allylation of hydrazones and hydrazides.[10] Using an [Ir(COD)Cl]2/pyridine catalyst system, N-allylation products can be obtained in high yields at ambient temperature.[10] This method is particularly valuable for introducing allyl groups to the more nucleophilic nitrogen of the hydrazine derivative.
-
Rhodium-Catalyzed Cycloadditions: Rhodium catalysts have been shown to mediate the addition-cyclization of hydrazines with alkynes to produce highly substituted pyrazoles.[11][12] This cascade reaction proceeds under mild conditions and involves an unexpected C-N bond cleavage.[11][12]
-
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N and C-C bonds.[13][14] These methods have been applied to the coupling of aryl halides with hydrazine to form aryl hydrazines.[15] While specific examples with sec-butylhydrazine are not detailed in the provided literature, the general methodology is applicable to a wide range of substituted hydrazines.
Enzymatic Catalysis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis. Imine reductases (IREDs) have been successfully engineered to catalyze the reductive amination of carbonyl compounds with hydrazines, a process termed reductive hydrazination.[5][6] This enzymatic approach offers the potential for high enantioselectivity in the synthesis of chiral hydrazine derivatives.[16]
Experimental Protocols
Synthesis of 2-Butanone Azine using a Heterogeneous Nickel Catalyst
This protocol is adapted from the general procedure for the synthesis of ketazines using a nickel-based heterogeneous catalyst.[8]
Materials:
-
2-Butanone (Methyl Ethyl Ketone)
-
Hydrazine Hydrate
-
Ethanol
-
Nickel-based Heterogeneous Catalyst
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine 2-butanone (2.08 mmol) and ethanol (15 mL).
-
To this solution, add hydrazine hydrate (1 mmol).
-
Add a catalytic amount of the nickel-based heterogeneous catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction (typically within 3 hours), the product will precipitate out of the solution.
-
Filter the solid product and wash it with deionized water.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure 2-butanone azine.
-
The nickel catalyst can be recovered from the filter paper, washed, dried, and reused for subsequent reactions.
Conclusion
The choice of catalyst for reactions involving sec-butylhydrazine is a critical parameter that dictates the efficiency, selectivity, and sustainability of the process. While direct comparative efficacy data for sec-butylhydrazine is limited, a wealth of information on related alkylhydrazines provides a strong foundation for catalyst selection and process optimization.
-
For the synthesis of sec-butylhydrazine , catalytic reduction of 2-butanone hydrazone using a heterogeneous catalyst like Raney Nickel is a promising route, although specific yield data needs to be empirically determined. Acid catalysis for the reaction of 2-butanol with hydrazine salts also presents a high-yield alternative.
-
For derivatization of sec-butylhydrazine , a range of catalytic systems are available. Heterogeneous nickel catalysts are effective for the synthesis of symmetrical azines. For more complex transformations requiring high selectivity, homogeneous catalysts based on iridium, rhodium, and palladium offer excellent performance. Furthermore, the emerging field of biocatalysis with enzymes like IREDs presents an exciting avenue for the synthesis of chiral sec-butylhydrazine derivatives.
Ultimately, the optimal catalyst will depend on the specific transformation, desired product, and process constraints. The information presented in this guide serves as a starting point for researchers and drug development professionals to make informed decisions in their synthetic endeavors with sec-butylhydrazine.
References
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- Synthesis method for pharmaceutically acceptable salt of alkylhydrazine. Google Patents.
- The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. (No specific publisher available).
- Process for preparation of tertiary butyl hydrazine. Google Patents.
- A kind of synthetic method of butanone azine. Google Patents.
- Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazin
-
Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides. Organic Chemistry Portal. Available at: [Link]
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Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
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Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis. MDPI. Available at: [Link]
-
Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. National Center for Biotechnology Information. Available at: [Link]
- A kind of method that butanone azine hydrolysis prepares hydrazine hydrate. Google Patents.
-
Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Chemistry Portal. Available at: [Link]
-
Iridium-catalyzed selective N-allylation of hydrazines. Organic Chemistry Portal. Available at: [Link]
-
Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]
-
Synthesis of Platinum Particles from H2PtCl6 with Hydrazine as Reducing Agent. DergiPark. Available at: [Link]
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Synthesis of allyl hydrazine: A comparative study of different methods. ResearchGate. Available at: [Link]
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Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
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Engineered Biocatalyst for Enantioselective Hydrazone Reduction. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of Platinum Particles from H2PtCl6 with Hydrazine as Reducing Agent. DergiPark. Available at: [Link]
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Synthesis ofBis-hydrazine using heterogeneous catalysis. Sciforum. Available at: [Link]
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Half-Sandwich Iridium Complexes with Hydrazone Ligands: Synthesis and Catalytic Activity in N-Alkylation of Anilines or Nitroarenes with Alcohols via Hydrogen Autotransfer. ACS Publications. Available at: [Link]
-
Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines1,2. Semantic Scholar. Available at: [Link]
- Process for preparing hydrazine and substituted hydrazine from their carbonyl derivatives using cation exchange resins. Google Patents.
-
Bifunctional activity of Raney nickel/ NH2NH2•HCOOH for the reduction... ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. ResearchGate. Available at: [Link]
-
Rhodium-catalyzed addition-cyclization of hydrazines with alkynes: pyrazole synthesis via unexpected C-N bond cleavage. PubMed. Available at: [Link]
-
Reagent Friday: Raney Nickel. Master Organic Chemistry. Available at: [Link]
- A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N. (No specific publisher available).
- Product Class 17: Hydrazones. (No specific publisher available).
-
A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes. National Center for Biotechnology Information. Available at: [Link]
-
Platinum‐Catalyzed C C Bond Formation Through C H Functionalization. ResearchGate. Available at: [Link]
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Half-Sandwich Iridium Complexes with Hydrazone Ligands: Synthesis and Catalytic Activity in N-Alkylation of Anilines or Nitroarenes with Alcohols via Hydrogen Autotransfer. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. Available at: [Link]
-
Alkene synthesis through transition metal-catalyzed cross-coupling of N-tosylhydrazones. PubMed. Available at: [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. Available at: [Link]
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Raney Nickel Reduction Mechanism. YouTube. Available at: [Link]
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Synthesis of hydrazine and azapeptide derivatives by alkylation of carbazates and semicarbazones. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Center for Biotechnology Information. Available at: [Link]
-
Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. National Center for Biotechnology Information. Available at: [Link]
-
Scheme 2. Hydrazine Bond Cleavage Using Raney Nickel a. ResearchGate. Available at: [Link]
-
Palladium-catalyzed Suzuki Cross-Coupling of N'-tosyl Arylhydrazines. PubMed. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Butylhydrazine: Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is a routine yet critical task. Among the vast array of reagents utilized, certain compounds demand a heightened level of respect and meticulous handling due to their inherent hazardous properties. Butylhydrazine, a potent reducing agent and a valuable building block in organic synthesis, falls squarely into this category. This guide provides an in-depth, scientifically grounded framework for the safe handling of Butylhydrazine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE), operational procedures, and emergency preparedness. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Risks: The "Why" Behind Stringent Safety Measures
Before delving into procedural specifics, it is paramount to understand the hazards associated with Butylhydrazine. This understanding forms the bedrock of a robust safety culture and underscores the necessity of the precautions outlined in this guide. Butylhydrazine is classified as a hazardous substance with the following primary concerns:
-
High Acute Toxicity: It is toxic if swallowed, inhaled, or in contact with skin[1]. Exposure can lead to immediate and severe health effects.
-
Corrosivity: Butylhydrazine can cause severe skin burns and eye damage[1].
-
Respiratory Irritation: Inhalation of vapors, mists, or dust can lead to respiratory irritation[2][3].
-
Carcinogenicity: Hydrazine and its derivatives are suspected carcinogens[4].
The causality behind these hazards lies in the chemical reactivity of the hydrazine functional group. Its ability to act as a strong reducing agent and a nucleophile makes it highly reactive with biological macromolecules, leading to cellular damage.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling Butylhydrazine. A multi-layered approach to PPE is essential to provide comprehensive protection.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Butyl rubber is highly recommended)[5]. Double gloving is a best practice. | To prevent skin contact and absorption. Butyl rubber offers excellent resistance to hydrazines. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage[3][6]. |
| Body Protection | A long-sleeved, chemical-resistant lab coat or a chemical-resistant suit[5][7]. | To protect the skin from accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and amines, or a positive-pressure, self-contained breathing apparatus (SCBA)[7][8]. | To prevent the inhalation of toxic vapors, especially when working outside of a certified chemical fume hood or in case of a spill. |
It is imperative to inspect all PPE for integrity before each use and to don and doff it in a designated area to prevent cross-contamination.
Operational Protocol: A Step-by-Step Guide to Safe Handling
A systematic and well-rehearsed workflow is crucial for minimizing the risk of exposure. The following protocol outlines the essential steps for safely handling Butylhydrazine in a laboratory setting.
Pre-Handling Preparations
-
Designated Work Area: All work with Butylhydrazine must be conducted in a designated area, preferably within a certified chemical fume hood with a tested and reliable face velocity[9].
-
Emergency Equipment Check: Ensure that a safety shower, eyewash station, and a spill kit appropriate for hydrazines are readily accessible and in good working order.
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for Butylhydrazine to re-familiarize yourself with its hazards and emergency procedures[1][2][3][10].
-
Donning PPE: Put on all required PPE as outlined in the table above.
Handling Procedure
-
Weighing and Dispensing: If working with solid Butylhydrazine hydrochloride, handle it in a manner that avoids generating dust[11][12]. For liquid Butylhydrazine, use a syringe or cannula for transfers to minimize vapor release.
-
Reaction Setup: All reactions involving Butylhydrazine should be conducted in a closed system or under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and potential oxidation[8].
-
Maintain Situational Awareness: Avoid working alone. Ensure that at least one other person is aware of the work being conducted.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all equipment that has come into contact with Butylhydrazine. A dilute solution of a mild oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, can be used for this purpose, followed by a thorough rinse with water[8].
-
Waste Disposal: All Butylhydrazine waste, including empty containers and contaminated materials (e.g., gloves, paper towels), must be disposed of as hazardous waste in clearly labeled, sealed containers[2][12]. Follow all institutional and local regulations for hazardous waste disposal.
-
Doffing PPE: Remove PPE in the designated area, being careful to avoid contaminating your skin or clothing. Wash hands and forearms thoroughly with soap and water after removing gloves[2][12].
Emergency Response: A Plan for the Unexpected
Even with the most stringent precautions, accidents can happen. A well-defined emergency response plan is critical.
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[4][13]. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[12][13]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately[10][12]. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting[10][13]. Rinse the mouth with water. Seek immediate medical attention.
In Case of a Spill
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain the vapors.
-
Report: Notify your institution's environmental health and safety (EHS) department and follow their established procedures for hazardous material spills[9]. Do not attempt to clean up a significant spill unless you are trained and equipped to do so.
Visualizing the Workflow: A Path to Safety
To further clarify the safe handling process, the following diagram illustrates the key stages of the operational protocol.
Caption: Workflow for the safe handling of Butylhydrazine.
By adhering to these comprehensive guidelines, researchers can confidently and safely utilize Butylhydrazine in their critical work, fostering a culture of safety and scientific excellence.
References
- Apollo Scientific. (2023, July 11). N-(tert-Butyl)hydrazine, N'-BOC protected Safety Data Sheet.
- ChemicalBook. (2023, May 6). tert-Butyl hydrazine - Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from the Chemical Hazards Emergency Medical Management website.
- Apollo Scientific. (2023, July 6). 1-(tert-Butyl)hydrazine hydrochloride Safety Data Sheet.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Simpson, D.K. (1986). Safety and Handling of Hydrazine.
- University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from the University of Notre Dame website.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (2025, December 19). tert-Butylhydrazine hydrochloride SAFETY DATA SHEET.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride.
- Amadis Chemical. (n.d.). SAFETY DATA SHEET.
- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from the Environmental Health & Safety department of the University of New Mexico.
- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from the New Jersey Department of Health website.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
